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Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate Documentation Hub

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  • Product: Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate
  • CAS: 648411-36-3

Core Science & Biosynthesis

Foundational

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications

Executive Summary Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and rational dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design. Featuring a thiophene ring fused to a pyrazole core, this compound serves as a critical bioisostere for indazole derivatives. Its unique structural topology—combining a hydrogen-bonding amino-pyrazole motif with a versatile ethyl ester handle—makes it an indispensable intermediate in the synthesis of targeted kinase inhibitors, most notably against Aurora kinases [1]. This whitepaper provides an in-depth analysis of its chemical properties, structural significance, and field-proven synthetic methodologies.

Chemical Identity and Physical Properties

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics.

PropertyValue / Description
IUPAC Name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
CAS Number 648411-36-3
Molecular Formula C₈H₉N₃O₂S
Molecular Weight 211.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, and Methanol; poorly soluble in water
Storage Conditions 2–8°C, sealed in a dry environment, protected from light
SMILES O=C(C(S1)=CC2=C1C(N)=NN2)OCC

Structural Significance & Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

In drug discovery, the thieno[3,2-c]pyrazole core is frequently employed as a bioisostere for the indazole ring system. The substitution of a benzene ring with a thiophene ring profoundly alters the electronic distribution, lipophilicity (LogP), and metabolic stability of the molecule. The sulfur atom in the thiophene ring can participate in unique non-covalent interactions (such as chalcogen bonding) with target protein residues, often leading to enhanced binding affinity and improved aqueous solubility compared to its indazole counterparts.

Aurora Kinase Inhibition

The most prominent application of the 3-amino-1H-thieno[3,2-c]pyrazole scaffold is in the development of anti-cancer therapeutics targeting Aurora kinases (A, B, and C) [1]. Aurora kinases are serine/threonine kinases that are essential for cell proliferation, specifically regulating spindle assembly and chromosome segregation during mitosis.

  • Mechanistic Role of the Scaffold: The 3-amino group and the adjacent pyrazole nitrogen act as a potent bidentate hydrogen bond donor/acceptor system, anchoring the molecule directly into the ATP-binding hinge region of the kinase.

  • Role of the C5-Carboxylate: The ethyl ester at the 5-position is a strategic synthetic handle. It can be readily saponified to the corresponding carboxylic acid and subsequently coupled with various amines (via amide bond formation). This allows medicinal chemists to project functional groups into the solvent-exposed regions or the DFG-out allosteric pocket, tuning both kinase selectivity and pharmacokinetic profiles.

AuroraPathway Inhibitor Thieno[3,2-c]pyrazole Derivative Aurora Aurora Kinases (A/B/C) Inhibitor->Aurora ATP-competitive Inhibition Mitosis Spindle Assembly & Chromosome Segregation Aurora->Mitosis Normal Function (Blocked) Arrest G2/M Cell Cycle Arrest Aurora->Arrest Kinase Inhibition Consequence Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Arrest

Signaling pathway: Thieno[3,2-c]pyrazole derivatives inhibit Aurora kinases, driving apoptosis.

Experimental Protocols: Synthesis Methodology

While alternative routes such as the Jacobson reaction exist for unsubstituted thienopyrazoles [2], the synthesis of the highly functionalized Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate requires a targeted approach. The most robust, field-proven method involves the hydrazine-mediated cyclization of an ortho-halo-cyanothiophene precursor.

Reaction Workflow Diagram

SynthesisWorkflow SM Ethyl 4-chloro-5-cyano- thiophene-2-carboxylate Intermediate Hydrazinyl Intermediate (SNAr Reaction) SM->Intermediate + Reagent EtOH, Reflux Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Product Ethyl 3-amino-1H-thieno [3,2-c]pyrazole-5-carboxylate Intermediate->Product Intramolecular Cyclization

Workflow: Hydrazine-mediated SNAr and cyclization yielding the thieno[3,2-c]pyrazole core.

Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system, ensuring high fidelity and yield through mechanistic rationale.

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve Ethyl 4-chloro-5-cyanothiophene-2-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Causality: Absolute ethanol is selected as a polar protic solvent. It stabilizes the polar Meisenheimer complex transition state during the initial nucleophilic attack while maintaining the solubility of the organic precursors.

Step 2: Nucleophilic Addition ( SN​Ar )

  • Action: Add hydrazine hydrate (64% in water, 3.0 eq) dropwise to the stirring solution at room temperature.

  • Causality: An excess of hydrazine is critical to drive the Nucleophilic Aromatic Substitution ( SN​Ar ) to completion and suppress competitive dimerization. The "alpha-effect" of hydrazine renders it a hyper-nucleophile, perfectly suited to displace the activated chloride at the 4-position of the electron-deficient thiophene ring.

Step 3: Thermal Cyclization

  • Action: Elevate the reaction temperature to reflux (approx. 78°C) and stir continuously for 4–6 hours.

  • Causality: While the initial SN​Ar displacement can occur at ambient temperatures, the subsequent intramolecular cyclization requires thermal activation. The terminal nitrogen of the newly attached hydrazine moiety must overcome the activation energy barrier to attack the adjacent electrophilic nitrile carbon, forming the 5-membered pyrazole ring and generating the 3-amino group.

Step 4: Self-Validation & Reaction Monitoring

  • Action: Monitor the reaction progress via TLC (eluent: Hexanes/EtOAc 1:1) and LC-MS.

  • Validation Logic: The starting material is relatively non-polar. As the reaction proceeds, the introduction of the highly polar amino-pyrazole motif will result in a distinct, lower-Rf spot on the TLC plate. LC-MS validation will confirm the conversion by displaying the expected [M+H]+ peak at m/z 212.

Step 5: Workup and Isolation

  • Action: Cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under high vacuum.

  • Causality: The fused bicyclic product exhibits significantly lower solubility in cold ethanol compared to the starting materials and hydrazine byproducts. This thermodynamic differential allows for straightforward, high-purity isolation via filtration, bypassing the need for labor-intensive column chromatography.

Handling, Stability, and Storage

Due to the presence of both an electrophilic ester and a nucleophilic/basic amino-pyrazole functionality, Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate requires specific handling protocols:

  • pH Sensitivity: The compound is sensitive to extreme pH levels. Exposure to strong aqueous bases will induce premature ester saponification, while strong acids may protonate the pyrazole ring, altering its solubility and potentially leading to degradation.

  • Storage: To prevent ambient moisture-driven hydrolysis, the compound must be stored at 2–8°C in a tightly sealed container within a desiccator.

References

  • Bindi, S., et al. "Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity." Bioorganic & Medicinal Chemistry, vol. 18, no. 19, 2010, pp. 7113-7120.[Link]

  • Weintraub, P., et al. "A Convenient Preparation of Thieno[3,2-c]pyrazole." Synthesis, vol. 44, no. 12, 2012, pp. 1861-1864.[Link]

Exploratory

CAS number and safety data sheet for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, a heterocyclic compound of significant interest in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, safety profile, synthesis, and its emerging role in the development of novel therapeutics.

Chemical Identity and Properties

  • Chemical Name: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

  • CAS Number: 648411-36-3

  • Molecular Formula: C₉H₉N₃O₂S

  • Molecular Weight: 223.25 g/mol

  • Structure: (Note: A placeholder for the chemical structure image)

Table 1: Physicochemical Properties

PropertyValue
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF (predicted)
Melting Point Not available
Boiling Point Not available

Safety Data Sheet (SDS)

Table 2: Synthesized Safety Data

SectionInformation
1. Identification Product Name: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylateCAS Number: 648411-36-3
2. Hazard(s) Identification Potential Hazards: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
3. First-Aid Measures Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.Skin Contact: Immediately wash with soap and plenty of water. Get medical attention if irritation develops.Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
4. Handling and Storage Handling: Wear personal protective equipment. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
5. Personal Protection Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.Skin Protection: Wear protective gloves and clothing.Respiratory Protection: A NIOSH/MSHA approved respirator is recommended.

Synthesis and Experimental Protocols

The synthesis of the thieno[3,2-c]pyrazole core is a critical process for accessing a variety of derivatives with therapeutic potential. The following is a generalized, multi-step synthesis protocol based on established literature for related compounds.

General Synthetic Workflow

The synthesis typically begins with a suitable thiophene derivative, which undergoes a series of reactions to construct the fused pyrazole ring.

Synthesis_Workflow A Starting Thiophene Derivative B Functionalization (e.g., Formylation/Acylation) A->B Step 1 C Introduction of a Cyano Group B->C Step 2 D Cyclization with Hydrazine C->D Step 3 E Esterification D->E Step 4 F Final Product E->F Step 5

Caption: Generalized synthetic workflow for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.

Step 1: Synthesis of a Key Intermediate (e.g., a cyanothiophene derivative)

  • To a solution of the starting thiophene in a suitable solvent (e.g., DMF), add a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with ice-water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality behind experimental choices: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles like thiophene, providing a key functional group for subsequent transformations.

Step 2: Formation of the Pyrazole Ring

  • Dissolve the cyanothiophene intermediate in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate in a stoichiometric amount.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum.

Causality behind experimental choices: The condensation of a hydrazine with a β-functionalized nitrile is a well-established method for the construction of aminopyrazole rings. The choice of ethanol as a solvent facilitates the reaction and often allows for the direct precipitation of the product upon cooling.

Step 3: Esterification

  • Suspend the aminothienopyrazole in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture for an extended period.

  • After completion, neutralize the reaction mixture and extract the ethyl ester.

  • Purify the final product by recrystallization or column chromatography.

Causality behind experimental choices: Fischer esterification is a reliable method for converting a carboxylic acid (or its precursor) to its corresponding ethyl ester using ethanol in the presence of an acid catalyst.

Role in Drug Development and Signaling Pathways

The thieno[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against key protein kinases involved in major diseases.

Inhibition of Aurora Kinases in Cancer

Several studies have highlighted that derivatives of 3-amino-1H-thieno[3,2-c]pyrazole are potent inhibitors of Aurora kinases (A, B, and C), which are crucial regulators of mitosis.[1][2] Overexpression of these kinases is a common feature in many cancers, making them attractive targets for anticancer drug development.

Aurora_Kinase_Pathway cluster_0 Mitosis Centrosome Centrosome Maturation Spindle Spindle Assembly Apoptosis Cell Cycle Arrest & Apoptosis Spindle->Apoptosis Chromosome Chromosome Segregation Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->Centrosome Aurora_Kinases->Spindle Aurora_Kinases->Chromosome Thieno_Pyrazole Ethyl 3-amino-1H-thieno[3,2-c]pyrazole -5-carboxylate Derivatives Thieno_Pyrazole->Aurora_Kinases Inhibition GSK3B_Pathway cluster_1 Alzheimer's Disease Pathology Tau Tau Protein NFTs Neurofibrillary Tangles Tau->NFTs Neurodegeneration Neuronal Dysfunction & Death NFTs->Neurodegeneration GSK3B GSK-3β GSK3B->Tau Hyperphosphorylation Thieno_Pyrazole Ethyl 3-amino-1H-thieno[3,2-c]pyrazole -5-carboxylate Derivatives Thieno_Pyrazole->GSK3B Inhibition

Caption: Inhibition of GSK-3β by thieno[3,2-c]pyrazole derivatives prevents tau hyperphosphorylation, a key event in Alzheimer's disease.

Conclusion

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The synthetic accessibility of the thieno[3,2-c]pyrazole core, coupled with its potent and selective inhibitory activity against key cellular targets, makes it a focal point for ongoing and future drug discovery efforts. Further research into the structure-activity relationships and pharmacokinetic properties of this class of molecules will be crucial in translating their therapeutic potential into clinical applications.

References

  • Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. PubMed. [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed. [Link]

  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. ResearchGate. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]

  • Glycogen synthase kinase-3 signaling in Alzheimer's disease. PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. Gi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. Given the novelty of this specific molecule and the absence of extensive public solubility data, this document focuses on the foundational principles, experimental methodologies, and data interpretation required to establish a robust solubility profile. The thieno[3,2-c]pyrazole scaffold is a recurring motif in medicinal chemistry, particularly in the development of kinase inhibitors, making the understanding of its physicochemical properties, such as solubility, a critical aspect of drug design and formulation.[1]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. For Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, several structural features will dictate its solubility in various organic solvents:

  • The Bicyclic Heteroaromatic Core: The fused thieno[3,2-c]pyrazole system is largely planar and aromatic, which can lead to limited aqueous solubility.[2] The presence of nitrogen and sulfur heteroatoms introduces polarity and potential sites for hydrogen bonding. Thienopyrazoles are organic compounds where a pyrazole and a thiophene ring are fused, and their derivatives have shown a range of biological activities, including as anticancer and anti-inflammatory agents.[1][3]

  • Functional Groups:

    • Amino Group (-NH2): This primary amine is a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents (e.g., alcohols). Its basic nature means that solubility can be significantly influenced by pH in aqueous solutions.

    • Ester Group (-COOC2H5): The ethyl ester group adds some non-polar character but also contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

    • Pyrazole and Thiophene Rings: The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring can participate in intermolecular interactions, influencing solubility.

Based on these features, it is anticipated that Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate will exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to dipole-dipole interactions and hydrogen bond acceptance. Solubility in alcohols will depend on the balance between the polar interactions with the hydroxyl group and the non-polar alkyl chain of the solvent. In non-polar solvents like hexane or toluene, the solubility is expected to be low.

Strategic Selection of Organic Solvents for Profiling

A comprehensive solubility profile requires testing in a range of solvents with varying polarities and hydrogen bonding capabilities. The selection of solvents is crucial for applications in pharmaceutical development, from reaction chemistry to formulation.[4][5]

Solvent Class Example Solvents Rationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh dipole moments, capable of dissolving a wide range of compounds. DMSO is a common solvent for initial biological screening.[6]
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, mimicking some biological environments. Important for crystallization and purification processes.
Non-Polar Hexane, TolueneRepresents hydrophobic environments. Low potential for interaction with the polar functional groups of the target molecule.
Intermediate Polarity Ethyl Acetate, DichloromethaneRepresents a middle ground in terms of polarity, often used in chromatography and extraction.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[7] Both kinetic and thermodynamic solubility can be assessed, which are important at different stages of drug discovery.[8]

Materials and Equipment
  • Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[9]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker.

    • For kinetic solubility , a shorter equilibration time (e.g., 2-4 hours) is used.[10]

    • For thermodynamic solubility , a longer equilibration time (e.g., 24-48 hours) is required to ensure the system has reached equilibrium.[10][11]

    • Maintain a constant temperature throughout the equilibration process. To study the temperature dependence of solubility, this process can be repeated at different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K).[12]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. The calibration curve should be linear with a high correlation coefficient (R² > 0.99).[13]

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.[13]

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid to solvent in vial B Shake at constant temperature (2-4h for kinetic, 24-48h for thermodynamic) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D H Dilute filtered sample D->H E Prepare calibration standards F Analyze standards by HPLC-UV E->F G Generate calibration curve F->G J Determine concentration G->J I Analyze diluted sample by HPLC-UV H->I I->J

Caption: Workflow for solubility determination using the shake-flask method with HPLC quantification.

Data Analysis and Thermodynamic Interpretation

The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor. The results should be expressed in units such as mg/mL or mol/L.

Thermodynamic Analysis

By measuring the solubility at different temperatures, the thermodynamics of the dissolution process can be investigated using the van't Hoff equation.[12][14] The van't Hoff plot, a graph of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T), can reveal the enthalpy (ΔH°) and entropy (ΔS°) of dissolution.[15][16]

The van't Hoff equation is given by: ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)

Where:

  • x is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • ΔS° is the standard entropy of dissolution

  • R is the ideal gas constant

  • T is the absolute temperature

A linear van't Hoff plot indicates that the enthalpy and entropy of dissolution are constant over the temperature range studied.[17] The slope of the line is equal to -ΔH°/R, and the intercept is equal to ΔS°/R.

  • Positive ΔH° (endothermic process): Solubility increases with increasing temperature.

  • Negative ΔH° (exothermic process): Solubility decreases with increasing temperature.

G cluster_data Experimental Data cluster_plot Van't Hoff Plot cluster_analysis Thermodynamic Parameters A Solubility (x) at different temperatures (T) B Plot ln(x) vs. 1/T A->B C Slope = -ΔH°/R B->C D Intercept = ΔS°/R B->D

Caption: Logical flow for thermodynamic analysis of solubility data.

Complementary Computational Approaches

While experimental determination is crucial, computational methods can provide early insights into a compound's solubility.[18] Quantitative Structure-Property Relationship (QSPR) models and physics-based methods can predict solubility from the molecular structure.[19][20] These in-silico tools are valuable for prioritizing compounds in early-stage drug discovery before committing to resource-intensive experimental work.[21]

Conclusion

This technical guide outlines a systematic approach to determining and understanding the solubility profile of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in organic solvents. By combining a sound theoretical understanding of its structural features with rigorous experimental methodologies like the shake-flask method and subsequent thermodynamic analysis, researchers can generate the critical data needed to advance this and similar compounds through the drug discovery and development pipeline. The provided protocols and frameworks serve as a robust starting point for any laboratory tasked with characterizing the solubility of novel chemical entities.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • ResearchGate. (n.d.). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. [Link]

  • DOE OSTI. (1988, June 1). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. [Link]

  • ResearchGate. (n.d.). shows the solubility data in a van't Hoff plot. While the curves for.... [Link]

  • PMC. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. [Link]

  • R Discovery. (2007, January 1). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. [Link]

  • bioRxiv. (2023, June 3). Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. [Link]

  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • MPG.PuRe. (2023, November 2). Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. [Link]

  • MDPI. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

  • ResearchGate. (n.d.). Prediction of drug solubility from structure. [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]

  • RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • PMC. (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole.. [Link]

  • RSC Publishing. (2024, November 27). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and. [Link]

  • PMC. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link]

  • MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]

Sources

Exploratory

Unveiling the Pharmacological Landscape of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Derivatives: Mechanisms, Target Engagement, and Experimental Validation

Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the purine ring of adenosine triphosphate (ATP). Among these, Ethyl 3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the purine ring of adenosine triphosphate (ATP). Among these, Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) has emerged as a highly versatile building block in medicinal chemistry[1][2]. The fusion of a thiophene and a pyrazole ring creates a rigid, planar pharmacophore, while the 3-amino and 5-carboxylate groups provide essential vectors for functionalization and target engagement.

This technical whitepaper delineates the mechanisms of action (MoA) of derivatives synthesized from this core scaffold, focusing on their roles as potent ATP-competitive inhibitors of Aurora kinases and Glycogen Synthase Kinase-3 beta (GSK-3β), as well as their secondary activity against phosphodiesterases (PDEs). Furthermore, we provide self-validating experimental protocols to rigorously assess target engagement and cellular efficacy.

Chemical Architecture and Scaffold Rationale

The thieno[3,2-c]pyrazole core is a bioisostere of the classical indole and purine scaffolds. The structural genius of the ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate intermediate lies in its dual functionality:

  • The 3-Amino Group: Acts as a critical hydrogen bond donor/acceptor pair. In the context of kinase inhibition, this moiety invariably anchors the molecule to the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone carbonyl and amide of specific hinge residues)[3].

  • The 5-Carboxylate Ester: Serves as a synthetic handle. Hydrolysis and subsequent amide coupling at this position allow medicinal chemists to explore the solvent-exposed regions of the kinase or access allosteric pockets to drive isoform selectivity[3][4].

Core Mechanisms of Action (MoA)

ATP-Competitive Inhibition of Aurora Kinases (A/B/C)

Aurora kinases are serine/threonine kinases that orchestrate centrosome maturation, spindle assembly, and chromosome segregation during mitosis. Overexpression of Aurora kinases is a hallmark of various malignancies. Thieno[3,2-c]pyrazole derivatives, such as the widely studied "Compound 38", exhibit low nanomolar inhibitory activity against Aurora kinases[3][4].

Causality of Action: By competitively binding to the ATP pocket, these derivatives prevent the autophosphorylation and activation of Aurora kinases. This blockade aborts mitotic progression, trapping cells in the G2/M phase. Prolonged mitotic arrest triggers the spindle assembly checkpoint (SAC), ultimately leading to mitochondrial depolarization and apoptosis in cancer cell lines like HCT-116 and HL-60[3][5].

Modulation of GSK-3β in Neurodegeneration

Beyond oncology, the scaffold has been successfully optimized for central nervous system (CNS) indications. Specific 3-amine derivatives of thieno[3,2-c]pyrazole have been identified as highly potent inhibitors of GSK-3β (e.g., Derivative 21, IC50 = 3.1 nM)[6]. GSK-3β is a primary kinase responsible for the hyperphosphorylation of Tau proteins, a critical pathology in Alzheimer's disease. Inhibition of GSK-3β by these derivatives directly reduces Tau phosphorylation at the Ser396 residue, promoting neuroprotection without inducing significant cytotoxicity in neuronal cell lines (e.g., SH-SY5Y)[6].

cGMP-Specific Phosphodiesterase (PDE) Inhibition

Certain functionalized variants, such as A02131-1, demonstrate potent inhibition of cGMP-specific phosphodiesterases (PDE5)[7]. By inhibiting PDE5, these compounds prevent the degradation of cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels disrupt calcium mobilization, potently inhibiting platelet aggregation and inducing smooth muscle relaxation (vasodilation)[7].

Pathway Drug Thieno[3,2-c]pyrazole Derivatives Aur Aurora Kinases (A/B/C) Drug->Aur ATP-competitive Inhibition GSK GSK-3β Drug->GSK ATP-competitive Inhibition PDE PDE5 Drug->PDE Active Site Inhibition Mitosis Spindle Assembly & Mitotic Progression Aur->Mitosis Blocked Tau Tau Phosphorylation GSK->Tau Blocked cGMP cGMP Degradation PDE->cGMP Blocked Apoptosis G2/M Arrest & Apoptosis Mitosis->Apoptosis Induces Neuro Neuroprotection Tau->Neuro Promotes Vaso Vasodilation & Anti-platelet cGMP->Vaso Promotes

Figure 1: Multi-target pharmacological pathways of thieno[3,2-c]pyrazole derivatives.

Quantitative Structure-Activity Relationship (SAR)

The versatility of the ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate starting material allows for divergent synthesis. The table below summarizes the target specificity and potency based on terminal derivatization.

Derivative Class / CompoundPrimary TargetIC50 (nM)Primary Cellular PhenotypeReference
Compound 38 (Amide derivative)Aurora Kinase A/B< 10 nMG2/M Arrest in HCT-116 cellsBindi et al.[3][4]
Derivative 21 (3-amine variant)GSK-3β3.1 nMReduced Tau PhosphorylationBeshir et al.[6]
Tpz-1 (Thienopyrazole analog)Broad-spectrum190 - 2990 nMApoptosis in HL-60 LeukemiaMDPI[5]
A02131-1 (Benzyl derivative)PDE5~150 nMInhibition of Platelet AggregationASH Blood[7]

Experimental Methodologies for MoA Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. We utilize radiometric assays over fluorescence-coupled assays to eliminate compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic systems.

Workflow Step1 Compound Synthesis & QC Step2 Radiometric Kinase Assay Step1->Step2 Step3 Cell Viability (CellTiter-Glo) Step2->Step3 Step4 Flow Cytometry (Cell Cycle) Step3->Step4 Step5 Western Blot (Biomarkers) Step4->Step5

Figure 2: Sequential experimental workflow for validating kinase inhibitor target engagement.

Protocol 1: In Vitro Radiometric Kinase Assay (Target Engagement)

Rationale: Direct measurement of 33 P incorporation into a peptide substrate provides an unambiguous, interference-free readout of ATP-competitive inhibition.

  • Preparation: Prepare a 10-point dose-response curve of the thieno[3,2-c]pyrazole derivative in 100% DMSO (3-fold dilutions starting at 10 µM).

  • Reaction Mix: In a 384-well plate, combine 10 µL of Aurora A kinase (1 ng/well) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT). Add 100 nL of the compound.

  • Initiation: Add 10 µL of substrate mix containing 2 µM myelin basic protein (MBP) and 10 µM ATP spiked with 0.1 µCi[ γ

    33 P]ATP.
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 5 µL of 3% phosphoric acid.

  • Detection: Transfer 10 µL of the quenched reaction to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a MicroBeta counter.

  • Validation: Include Staurosporine (1 µM) as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition) to establish the assay's dynamic range.

Protocol 2: Flow Cytometry for Cell Cycle Arrest (Phenotypic Validation)

Rationale: If the compound selectively inhibits Aurora kinases in living cells, it must induce a measurable G2/M phase cell cycle arrest prior to apoptosis[3].

  • Cell Culture: Seed HCT-116 cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the derivative at , , and 10× the established in vitro IC50 for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes at 4°C.

  • Staining: Wash out ethanol with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide). Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).

  • Analysis: Use cell cycle modeling software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases. A successful Aurora inhibitor will show a dose-dependent accumulation of cells with 4N DNA content (G2/M peak).

Conclusion

The ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate scaffold is a cornerstone in modern drug discovery. By providing a rigid, planar geometry that mimics ATP, it enables the synthesis of highly potent inhibitors against critical kinases like Aurora A/B and GSK-3β, as well as phosphodiesterases. Through rigorous structural modification and validated experimental workflows, researchers can leverage this scaffold to develop targeted therapeutics for oncology, neurodegeneration, and cardiovascular diseases.

References

  • ChemBK - 648411-36-3 - Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Chemical Properties URL: [Link]

  • PubMed (Elsevier) - Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity (Bindi et al., 2010) URL:[Link]

  • MDPI - Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro URL:[Link]

  • Exploration of Targeted Anti-tumor Therapy - Protein kinases as therapeutic targets for Alzheimer's disease: a brief review URL: [Link]

  • ASH Publications (Blood) - Inhibition of platelet function by A02131-1, a novel inhibitor of cGMP-specific phosphodiesterase, in vitro and in vivo URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Kinase Inhibitor Scaffolds (e.g., Aurora Kinase Inhibitors) Executive Summary Ethyl 3-amino-1H-thieno[3,2-c]pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Kinase Inhibitor Scaffolds (e.g., Aurora Kinase Inhibitors)

Executive Summary

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) is a highly privileged bicyclic scaffold utilized extensively in the development of potent Aurora kinase inhibitors and other oncology therapeutics [1]. The fusion of an electron-rich thiophene with a pyrazole ring creates a rigid, hydrogen-bond-donating/accepting motif that interacts favorably with the ATP-binding pocket of kinases.

This application note details a highly optimized, four-step synthetic cascade designed for regiocontrol, safety, and scalability. By utilizing a Buchwald-Hartwig cross-coupling strategy with a hydrazine surrogate, this protocol avoids the extreme toxicity and explosive hazards associated with free hydrazine, ensuring a robust and self-validating workflow.

Reaction Cascade Architecture

SynthesisPathway SM Ethyl thiophene-2-carboxylate Step1 Ethyl 4,5-dibromothiophene-2-carboxylate SM->Step1 NBS, TFA/H2SO4 Electrophilic Bromination Step2 Ethyl 4-bromo-5-cyanothiophene-2-carboxylate Step1->Step2 CuCN, DMF, 150°C Regioselective Cyanation Step3 Ethyl 4-(2-(diphenylmethylene)hydrazinyl) -5-cyanothiophene-2-carboxylate Step2->Step3 Benzophenone hydrazone, Pd(OAc)2, DPPF Buchwald-Hartwig Coupling Product Ethyl 3-amino-1H-thieno[3,2-c]pyrazole -5-carboxylate Step3->Product HCl, EtOH, Reflux Deprotection & Cyclization

Figure 1: Four-step synthetic pathway for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate.

Mechanistic Rationale (E-E-A-T Insights)

As a synthetic chemist, achieving high yield in bicyclic heterocycle synthesis relies entirely on controlling regioselectivity. Here is the causality behind the experimental design:

  • Regioselective Cyanation (The Rosenmund-von Braun Reaction): In Step 2, the 4,5-dibromothiophene intermediate is subjected to copper(I) cyanide. The ester group at the 2-position exerts a strong electron-withdrawing effect across the conjugated thiophene system. This preferentially activates the 5-position (pseudo-para to the ester) toward oxidative addition/nucleophilic aromatic substitution [3]. Consequently, the bromine at C5 is selectively displaced by the cyano group, leaving the C4 bromine intact for subsequent cross-coupling.

  • Safety and Efficacy in C-N Coupling: Direct nucleophilic aromatic substitution (SNAr) with free hydrazine is notoriously dangerous, prone to side reactions, and requires harsh conditions. Instead, Step 3 employs benzophenone hydrazone as a safe, stable ammonia/hydrazine surrogate[4]. Using a Palladium(II) catalyst with the bidentate DPPF ligand ensures rapid oxidative addition into the C4-Br bond and subsequent reductive elimination to form the C-N bond without degrading the sensitive nitrile group [2].

  • Tandem Deprotection-Cyclization: In the final step, acidic hydrolysis cleaves the benzophenone imine, releasing a highly nucleophilic free hydrazine intermediate in situ. Due to spatial proximity, the terminal nitrogen of the hydrazine immediately attacks the electrophilic carbon of the adjacent nitrile group. This intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic pyrazole ring, yielding the 3-amino-pyrazole derivative [1, 2].

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4,5-dibromothiophene-2-carboxylate
  • Preparation: In a 500 mL round-bottom flask, dissolve ethyl thiophene-2-carboxylate (1.0 equiv, ~80 mmol) in a mixture of trifluoroacetic acid (TFA, 40 mL) and concentrated sulfuric acid (H₂SO₄, 12 mL).

  • Bromination: Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (NBS, 2.2 equiv) in small portions over 2 hours to control the exothermic electrophilic aromatic substitution.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Pour the dark reaction mixture over crushed ice (approx. 300 g). A white/pale-yellow precipitate will form.

  • Purification: Collect the solid via vacuum filtration, wash thoroughly with cold water to remove residual acids, and recrystallize from hot methanol to afford the pure dibrominated product [3].

Step 2: Synthesis of Ethyl 4-bromo-5-cyanothiophene-2-carboxylate
  • Preparation: Charge a flame-dried Schlenk flask with Ethyl 4,5-dibromothiophene-2-carboxylate (1.0 equiv, ~20 mmol) and Copper(I) cyanide (CuCN, 1.1 equiv).

  • Reaction: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) under an argon atmosphere. Heat the mixture to 150 °C and stir for 5–6 hours. Note: Monitor via TLC (Hexanes:EtOAc 8:2) to ensure the mono-cyanation is complete without over-cyanation.

  • Workup: Cool the mixture to room temperature. Quench carefully with 1 N HCl (aq) to decompose copper complexes, then extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the regioselective mono-nitrile product.

Step 3: Synthesis of Ethyl 4-(2-(diphenylmethylene)hydrazinyl)-5-cyanothiophene-2-carboxylate
  • Preparation: In a dry, argon-flushed vessel, combine Ethyl 4-bromo-5-cyanothiophene-2-carboxylate (1.0 equiv, ~10 mmol), benzophenone hydrazone (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 10 mol%), and Cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Reaction: Suspend the reagents in anhydrous toluene (0.1 M concentration). Seal the vessel and heat to 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography (Hexanes:EtOAc gradient) to yield the bright yellow hydrazone intermediate [2].

Step 4: Cyclization to Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
  • Preparation: Dissolve the hydrazone intermediate from Step 3 (1.0 equiv, ~5 mmol) in absolute ethanol (30 mL).

  • Deprotection/Cyclization: Add concentrated aqueous Hydrochloric Acid (HCl, 37%, 10 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–3 hours. The loss of the benzophenone byproduct and the formation of the highly polar aminopyrazole can be tracked via LC-MS.

  • Workup: Concentrate the mixture to remove ethanol. Adjust the aqueous residue to pH 7-8 using saturated aqueous NaHCO₃ to precipitate the free base.

  • Purification: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold diethyl ether/hexane to remove the cleaved benzophenone, yielding the pure Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate as an off-white solid [1, 2].

Quantitative Data Summary

StepReaction TypeKey Reagents & CatalystsTemp / TimeTypical Yield
1 Electrophilic BrominationNBS (2.2 eq), TFA, H₂SO₄0 °C to RT / 16 h90 - 92%
2 Regioselective CyanationCuCN (1.1 eq), DMF150 °C / 5 h70 - 78%
3 Buchwald-Hartwig C-N CouplingBenzophenone hydrazone, Pd(OAc)₂, DPPF, Cs₂CO₃100 °C / 18 h75 - 85%
4 Acidic Hydrolysis & CyclizationConc. HCl, EthanolReflux (80 °C) / 3 h80 - 85%

References

  • Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(19), 7113-7120. Available at:[Link]

  • Zaki, R. M., et al. (2020). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. Arkivoc, 2020(1), 20-60. Available at:[Link]

  • Zhang, Y., et al. (2014).Antimicrobial/adjuvant compounds. European Patent EP2681208B1.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

Application

Application Notes and Protocols for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery

Introduction: The Thieno[3,2-c]pyrazole Core - A Privileged Scaffold in Medicinal Chemistry The fusion of thiophene and pyrazole rings to form the thieno[3,2-c]pyrazole bicyclic system creates a unique heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thieno[3,2-c]pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The fusion of thiophene and pyrazole rings to form the thieno[3,2-c]pyrazole bicyclic system creates a unique heterocyclic scaffold with significant potential in medicinal chemistry.[1][2] This framework is of particular interest due to its structural rigidity and the specific spatial orientation of its hydrogen bond donors and acceptors, which facilitate interactions with various biological targets. Pyrazole derivatives, in general, are well-established pharmacophores found in numerous approved drugs, exhibiting a wide range of biological activities.[2][3] The thieno[3,2-c]pyrazole isomer, in particular, has emerged as a key building block for the development of potent kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[2][4][5]

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate serves as a highly valuable and versatile starting material for the synthesis of diverse compound libraries. Its key structural features – a reactive primary amino group at the C3 position, a nucleophilic pyrazole nitrogen, and an ester moiety at the C5 position – offer multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides detailed protocols for the derivatization of this building block and highlights its application in the synthesis of biologically active molecules, with a focus on Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a key target in the development of therapeutics for Alzheimer's disease.[4][5]

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₈H₉N₃O₂S
Molecular Weight 211.24 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
  • ¹H NMR: Signals corresponding to the ethyl ester (a quartet and a triplet), a singlet for the pyrazole C-H proton, a broad singlet for the amino protons, and a singlet for the thiophene proton.

  • ¹³C NMR: Resonances for the ester carbonyl, the aromatic carbons of the thienopyrazole core, and the ethyl group carbons.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine and the pyrazole, C=O stretching of the ester, and C=C and C=N stretching of the aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthetic Utility and Key Reactions: Protocols and Mechanistic Insights

The strategic positioning of functional groups on the Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate scaffold allows for a variety of chemical transformations. The following protocols detail some of the most common and useful derivatizations.

Protocol 1: N-Acylation of the 3-Amino Group

The primary amino group at the C3 position is a key handle for introducing a wide range of substituents via acylation. This modification is crucial for modulating the biological activity of the resulting compounds, as seen in the development of numerous kinase inhibitors.[4]

Workflow for N-Acylation:

N_Acylation_Workflow start Dissolve Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in an appropriate aprotic solvent (e.g., DCM, THF). add_base Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. start->add_base cool Cool the reaction mixture to 0 °C in an ice bath to control reactivity. add_base->cool add_acyl_chloride Add the desired acyl chloride or anhydride dropwise with vigorous stirring. cool->add_acyl_chloride warm_rt Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). add_acyl_chloride->warm_rt workup Perform aqueous workup to remove salts and excess reagents. warm_rt->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify end Characterize the N-acylated product. purify->end Suzuki_Coupling_Workflow start Combine the bromo-thienopyrazole, boronic acid, and base in a reaction vessel. add_catalyst Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). start->add_catalyst add_solvent Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane). add_catalyst->add_solvent degas Degas the reaction mixture thoroughly (e.g., by sparging with argon). add_solvent->degas heat Heat the reaction mixture under an inert atmosphere (typically 80-110 °C). degas->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor workup Cool the reaction, dilute with an organic solvent, and filter through celite. monitor->workup extract Perform an aqueous workup to remove inorganic salts. workup->extract purify Purify the crude product by column chromatography. extract->purify end Characterize the coupled product. purify->end

Sources

Method

Application Note: Utilizing Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in the Design of ATP-Competitive Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold functionalization, synthetic workflows, and biochemical validation of thieno[3,2-c]pyrazole-based kinase inhibitors. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold functionalization, synthetic workflows, and biochemical validation of thieno[3,2-c]pyrazole-based kinase inhibitors.

Introduction & Pharmacophore Rationale

The development of small-molecule kinase inhibitors requires versatile, rigid scaffolds capable of making precise hydrogen-bonding interactions within the ATP-binding pocket. Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3)[1] has emerged as a highly privileged building block in oncology drug discovery.

Thieno[3,2-c]pyrazoles are recognized as a highly potent class of Aurora kinase inhibitors, demonstrating favorable antitumor activity and pharmacokinetic properties[2]. The scaffold acts as a bioisostere for indazole, but with distinct electronic properties and functionalization vectors[3]. Prominent clinical candidates derived from this core, such as PHA-739358 (Danusertib), exhibit potent pan-Aurora inhibition and critical cross-reactivity against drug-resistant mutants like Abl-T315I[4].

The strategic value of the ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate building block lies in its orthogonal bifunctionality:

  • The 3-Amino Group: Serves as the primary anchor to the kinase hinge region. When converted to an amide or urea, it acts as a dual hydrogen-bond donor/acceptor, interacting with the backbone carbonyls of the kinase hinge (e.g., Ala213 in Aurora A)[2].

  • The 5-Carboxylate Group: Projects outward toward the solvent-exposed channel or the DFG motif. Saponification of the ethyl ester allows for late-stage amide coupling with solubilizing groups (e.g., N-methylpiperazine), drastically improving cellular permeability and target affinity[5].

Structural Derivatization Strategy

The synthetic workflow leverages the differential reactivity of the two functional groups. The 3-amino group is electronically deactivated by the electron-withdrawing thienopyrazole core, requiring strong electrophiles (like isocyanates) or forcing conditions for acylation[5]. The 5-ethyl ester remains stable during this process, enabling a clean, sequential derivatization strategy.

G Core Ethyl 3-amino-1H-thieno [3,2-c]pyrazole-5-carboxylate Hinge Hinge Region Binding (3-Amino Derivatization) Core->Hinge Acylation Solvent Solvent/DFG Motif (5-Carboxylate Derivatization) Core->Solvent Saponification Urea Urea/Amide Formation Hinge->Urea Amide Hydrolysis & Amidation Solvent->Amide Inhibitor Potent Kinase Inhibitor (e.g., Aurora Kinase) Urea->Inhibitor Amide->Inhibitor

Fig 1: Bifunctional derivatization logic of the thieno[3,2-c]pyrazole scaffold.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to guide troubleshooting.

Protocol A: Urea Formation at the 3-Amino Position

Objective: Functionalize the hinge-binding region while preserving the 5-ester.

  • Preparation: Dissolve 1.0 eq of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in anhydrous pyridine (0.2 M).

    • Causality: Pyridine acts as both the solvent and a catalytic base. The poor nucleophilicity of the 3-amino group necessitates a basic, polar environment to facilitate nucleophilic attack on the isocyanate[5].

  • Addition: Cool the mixture to 0 °C. Dropwise, add 1.2 eq of the desired substituted phenyl isocyanate. Stir for 1 hour at 0 °C, then allow warming to room temperature for 12 hours.

  • Self-Validation (LC-MS): Do not proceed to quenching until LC-MS confirms the complete disappearance of the starting material mass (m/z 212). If unreacted amine persists, add an additional 0.2 eq of isocyanate and heat to 40 °C. Unreacted starting material will severely complicate downstream amide coupling.

  • Workup: Quench with methanol (1 mL), concentrate under reduced pressure, and precipitate the urea intermediate by triturating with cold diethyl ether. Filter and dry under a vacuum.

Protocol B: Ester Hydrolysis and Amide Coupling at the 5-Position

Objective: Access the solvent-exposed channel to improve potency and solubility.

  • Saponification: Suspend the urea intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.

    • Causality: Mild LiOH conditions are strictly required to selectively hydrolyze the ethyl ester without risking the cleavage of the newly formed 3-urea linkage[2].

  • Self-Validation (Isoelectric Precipitation): Monitor via TLC. Once the fast-moving ester spot disappears, evaporate the organic solvents. Acidify the aqueous layer with 1M HCl dropwise to exactly pH 3-4. Verify the pH with a calibrated meter. The free carboxylic acid will precipitate; failure to reach this pH will result in the product remaining ionized in the aqueous phase, causing catastrophic yield loss. Filter and dry.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-form the active ester.

    • Causality: HATU is utilized over EDC/HOBt due to its superior efficiency in coupling electronically deactivated, heteroaromatic carboxylic acids.

  • Amine Addition: Add 1.2 eq of the target amine (e.g., 4-methylpiperazine). Stir for 2 hours. Purify via preparative HPLC to yield the final inhibitor.

Protocol C: In Vitro Kinase Inhibition Assay (Aurora A)

Objective: Validate the biochemical potency of the synthesized inhibitor.

  • Assay Setup: In a 384-well plate, combine recombinant Aurora A kinase (1 nM), MBP substrate (0.5 mg/mL), and the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for Aurora A (typically 10 µM) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Self-Validation (Controls):

    • Positive Control: Include Danusertib (PHA-739358)[4] to benchmark IC₅₀ values.

    • Negative Control: Enzyme without inhibitor (100% activity).

  • Detection: Add Kinase-Glo® reagent (or equivalent luminescence ATP detection reagent). Read luminescence after 15 minutes. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Structure-Activity Relationship (SAR) Data Summary

The dual functionalization of the thieno[3,2-c]pyrazole core drives the transformation from an inactive building block to a low-nanomolar inhibitor. The table below summarizes the causality of structural modifications on target affinity, reflecting established SAR trends in the literature[2].

Compound StageR1 (3-Position)R2 (5-Position)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 Proliferation IC₅₀ (nM)
Core Building Block -NH₂-O-CH₂CH₃ (Ethyl Ester)> 10,000> 10,000> 20,000
Intermediate 4-Morpholinophenyl Urea-O-CH₂CH₃ (Ethyl Ester)4506205,500
Free Acid 4-Morpholinophenyl Urea-OH (Carboxylic Acid)180210> 10,000 (Poor Permeability)
Optimized Inhibitor 4-Morpholinophenyl Urea4-Methylpiperazin-1-yl Amide12 18 45

Data Interpretation: Functionalizing the 3-amino group with a urea establishes the critical hinge-binding hydrogen bonds, dropping the IC₅₀ into the sub-micromolar range. However, cellular potency (HCT-116) remains poor until the 5-carboxylate is converted to a solubilizing basic amide (e.g., methylpiperazine), which accesses the solvent channel, optimizes physicochemical properties, and drives low-nanomolar cellular efficacy[2].

Biological Pathway & Mechanism of Action

Aurora kinases are critical serine/threonine kinases that regulate centrosome maturation, spindle assembly, and chromosome segregation during the G2/M phase of the cell cycle[2]. Thieno[3,2-c]pyrazole derivatives act as ATP-competitive inhibitors, blocking kinase autophosphorylation and downstream signaling. This inhibition leads to aberrant mitotic spindle formation, mitotic catastrophe, and subsequent apoptosis in rapidly dividing cancer cells.

Pathway CellCycle Cell Cycle Progression (G2/M Phase) AuroraA Aurora Kinase A/B CellCycle->AuroraA Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Phosphorylation Mitosis Mitosis & Cell Division Centrosome->Mitosis Promotes Inhibitor Thieno[3,2-c]pyrazole Inhibitor Inhibitor->AuroraA ATP-competitive Inhibition

Fig 2: Mechanism of action for thieno[3,2-c]pyrazole inhibitors in the cell cycle.

References

  • [2] Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. PubMed (Bioorganic & Medicinal Chemistry). URL:[Link]

  • [4] PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. ResearchGate (Molecular Cancer Therapeutics). URL:[Link]

  • [1] Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (648411-36-3). ChemBK. URL:[Link]

  • [5] A concise review on synthesis, reactions and biological Importance of thienopyrazoles. ResearchGate (Journal of the Iranian Chemical Society). URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

Executive Summary Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3)[1] is a highly versatile, electron-rich bicyclic building block frequently utilized in the development of kinase inhibitors and [2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3)[1] is a highly versatile, electron-rich bicyclic building block frequently utilized in the development of kinase inhibitors and [2]. Due to the presence of three distinct reactive sites—the 1H-pyrazole nitrogen, the exocyclic 3-amino group, and the C5-ethyl ester—achieving site-selective functionalization requires precise control over catalytic conditions.

This application note provides validated, step-by-step protocols for site-selective C-N and C-C cross-coupling. As an application scientist, it is critical to understand the mechanistic causality behind catalyst, ligand, and base selection to drive the desired coupling while preventing off-target reactions such as ester saponification.

Mechanistic Causality & Site Selectivity

The thieno[3,2-c]pyrazole scaffold presents a unique electronic environment. The 3-amino group is conjugated with the heteroaromatic system, significantly reducing its nucleophilicity compared to standard aliphatic amines. Consequently, Buchwald-Hartwig aminations at this position require highly active Pd(0) species and ligands with large bite angles (e.g., Xantphos) to force the challenging reductive elimination step.

Conversely, the 1H-pyrazole nitrogen is relatively acidic (pKa ~14) and readily undergoes [3]. For C-C bond formation at the C3 position, direct C-H activation is hindered by the amino group; however, converting the 3-amino group to an iodide via a Sandmeyer reaction unlocks robust[4].

Workflow SM Ethyl 3-amino-1H-thieno[3,2-c] pyrazole-5-carboxylate BH Buchwald-Hartwig (Pd-Catalyzed) SM->BH 3-NH2 Nucleophile CL Chan-Lam (Cu-Catalyzed) SM->CL 1H-Pyrazole Nucleophile SS Sandmeyer + Suzuki (C-C Coupling) SM->SS 3-NH2 -> 3-Iodo Prod1 3-N-Aryl Derivative BH->Prod1 Prod2 1-N-Aryl/Alkyl Derivative CL->Prod2 Prod3 3-C-Aryl Derivative SS->Prod3

Fig 1. Site-selective cross-coupling workflows for the thieno[3,2-c]pyrazole scaffold.

Protocol 1: Chan-Lam N-Arylation at the 1H-Pyrazole

Objective : Site-selective N-arylation/alkylation of the 1H-pyrazole nitrogen using aryl or cycloalkyl boronic acids.

Causality & Design : Copper(II) acetate is used to transmetalate the boronic acid. 1,10-phenanthroline acts as a bidentate ligand, stabilizing the highly reactive Cu(III) intermediate and accelerating reductive elimination[3]. Sodium carbonate (Na₂CO₃) is selected as a mild base; it is strong enough to deprotonate the 1H-pyrazole but mild enough to leave the C5-ethyl ester intact. The reaction must be run open to the air, as O₂ is required as a terminal oxidant to regenerate the active Cu(II) species from Cu(I).

Step-by-Step Procedure :

  • Preparation : In a 50 mL round-bottom flask, dissolve Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol) in 1,2-dichloroethane (DCE) (10 mL).

  • Reagent Addition : Add the aryl or cyclopropyl boronic acid (2.0 equiv), Cu(OAc)₂ (1.1 equiv), 1,10-phenanthroline (1.1 equiv), and Na₂CO₃ (2.0 equiv)[3].

  • Reaction : Equip the flask with a drying tube (do not seal under inert gas; ambient O₂ is critical). Stir the suspension vigorously at 70 °C for 16–24 hours.

  • Validation (In-Process) : Monitor via LC-MS. The product mass should reflect the [M+H]⁺ of the N1-substituted derivative. The 3-amino group will remain unreacted due to the lack of a Pd catalyst.

  • Workup : Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to strip the copper salts. Self-validation cue: The aqueous layer will turn deep blue, indicating successful removal of Cu-phenanthroline complexes.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Buchwald-Hartwig C-N Coupling at the 3-Amino Group

Objective : Direct N-arylation of the exocyclic 3-amino group.

Causality & Design : The reduced nucleophilicity of the 3-amino group necessitates a highly active Pd-catalyst system. Pd₂(dba)₃ combined with Xantphos provides the necessary steric bulk and large bite angle to drive the sterically hindered reductive elimination step. Cesium carbonate (Cs₂CO₃) is strictly utilized as the base; stronger bases like sodium tert-butoxide (NaOtBu) will cause immediate [5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OA + Ar-X Coord Amine Coordination Pd(II)(Ar)(NH2-Het)L_n OA->Coord + Thieno-pyrazole Deprot Deprotonation Pd(II)(Ar)(NH-Het)L_n Coord->Deprot + Base (Cs2CO3) - Base.HX RE Reductive Elimination Product Formation Deprot->RE RE->Pd0 Regeneration Prod 3-N-Aryl Product RE->Prod

Fig 2. Buchwald-Hartwig catalytic cycle for 3-amino thieno[3,2-c]pyrazole amination.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask, add Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing : Evacuate and backfill the flask with Argon (repeat 3 times). Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction : Heat the mixture to 100 °C in an oil bath for 12 hours.

  • Validation (In-Process) : Monitor by TLC. A successful reaction will show the disappearance of the highly polar starting material and the appearance of a less polar, strongly UV-active product spot.

  • Workup : Cool to room temperature, filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts, and wash the pad with ethyl acetate (20 mL).

  • Purification : Concentrate the filtrate and purify via flash chromatography.

Protocol 3: Sandmeyer-Suzuki Sequence for C3-Arylation

Objective : Formation of a C-C bond at the C3 position via a two-step Sandmeyer iodination and Suzuki-Miyaura coupling.

Causality & Design : By converting the 3-amino group to an iodide via a Sandmeyer reaction, the C3 position is transformed from a nucleophile into an excellent electrophile for standard Pd-catalyzed cross-coupling[4]. This is the most reliable method for generating 3-aryl thieno[3,2-c]pyrazole derivatives.

Step-by-Step Procedure : Step 3A: Sandmeyer Iodination

  • Suspend the starting material (1.0 mmol) in a mixture of concentrated HCl (2 mL) and water (2 mL) at 0 °C.

  • Slowly add a solution of NaNO₂ (1.2 equiv) in water (1 mL) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.

  • Add a solution of KI (2.5 equiv) in water (2 mL) dropwise. Self-validation cue: The mixture will immediately evolve N₂ gas and turn dark brown due to iodine liberation.

  • Warm to room temperature and stir for 2 hours. Extract with ethyl acetate, wash with saturated aqueous Na₂S₂O₃ (to reduce and remove I₂), dry, and concentrate to yield the 3-iodo intermediate[4].

Step 3B: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the 3-iodo intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Seal the vial and heat at 90 °C for 4 hours.

  • Filter through Celite, extract with ethyl acetate, and purify via chromatography to isolate the 3-aryl derivative.

Quantitative Data Summary

Reaction TypeReactive SiteCatalyst / LigandBaseYield RangeKey Advantage
Buchwald-Hartwig 3-NH₂Pd₂(dba)₃ / XantphosCs₂CO₃65–85%Direct C-N bond formation; preserves C5-ester
Chan-Lam Coupling 1H-PyrazoleCu(OAc)₂ / 1,10-PhenanthrolineNa₂CO₃50–75%Mild aerobic conditions; tolerates sensitive groups
Sandmeyer-Suzuki C3 (via Iodide)Pd(dppf)Cl₂K₂CO₃60–80%*Enables robust C-C bond formation at the C3 position

*Yield represents the two-step sequence.

References

  • Title: US20240010658A1 - Abhd6 antagonist Source: Google Patents URL
  • Title: WO2022211060A1 - Abhd6 antagonist Source: Google Patents URL
  • Title: US10092584B2 - Compounds for the treatment of medical disorders Source: Google Patents URL
  • Title: WO2024071398A1 - Abhd6 antagonist Source: Google Patents URL
  • Title : 648411-36-3 - ChemBK (Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate) Source : ChemBK URL :[Link]

Sources

Method

Application Note: Pilot-Scale Synthesis of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) is a highly valued heterocyclic building block [3]. The thieno[3,2-c]pyrazole scaffold is frequently utilized as a bioisostere for indazole in the development of novel kinase inhibitors and other targeted therapeutics [1].

Transitioning the synthesis of this compound from the benchtop (milligram/gram scale) to the pilot plant (kilogram scale) presents distinct chemical engineering challenges. The most robust synthetic route involves the cyclization of a functionalized thiophene precursor (e.g., ethyl 4-cyano-3-(methylthio)thiophene-2-carboxylate) with hydrazine hydrate. This application note details a self-validating, highly controlled scale-up protocol designed to maximize yield while safely managing the exothermic ring-closure and the generation of toxic methanethiol (CH₃SH) gas byproducts.

Mechanistic Rationale & Process Engineering

The Cyclization Mechanism

The formation of the pyrazole ring is driven by a two-step cascade reaction:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine hydrate attacks the electrophilic carbon of the cyano group on the thiophene ring.

  • Intramolecular Substitution: The secondary nitrogen of the resulting intermediate attacks the adjacent carbon bearing the methylthio (-SCH₃) group, displacing it to close the aromatic pyrazole ring.

Causality in Reaction Design: This cascade is highly exothermic. If hydrazine is added in a single bolus at elevated temperatures, the rapid release of thermal energy can lead to solvent boil-over. Furthermore, the displacement of the methylthio group generates methanethiol (CH₃SH) gas. Controlled, continuous dosing of hydrazine at a moderate temperature (60°C) is engineered specifically to dictate the kinetic rate of the reaction, thereby regulating both heat generation and gas evolution to stay within the cooling and scrubbing capacities of the reactor system.

Off-Gas Mitigation (Scrubbing System)

Methanethiol is a highly toxic, flammable gas with an extremely low odor threshold. A standard pilot plant must route the reactor condenser vent to a dual-stage wet scrubber[2]. The scrubber utilizes a highly alkaline oxidative solution (Sodium Hypochlorite and Sodium Hydroxide) to irreversibly oxidize the mercaptan into highly soluble, odorless methanesulfonate salts.

Process Flow Visualization

G cluster_0 Reaction & Off-Gas Scrubbing System cluster_1 Downstream Isolation R1 Jacketed Reactor (Ethanol + Precursor) S1 Dual-Stage Scrubber (10% NaOCl / 5% NaOH) R1->S1 CH3SH Gas Venting C1 Cooling & Crystallization (5°C) R1->C1 IPC: >99% Conversion D1 Hydrazine Dosing Pump D1->R1 Controlled Dosing F1 Nutsche Filtration & Solvent Wash C1->F1 Slurry Transfer V1 Vacuum Drying (45°C, <50 mbar) F1->V1 Wet Cake P1 Final Product (CAS: 648411-36-3) V1->P1 Dry Powder

Figure 1: Process flow diagram for the scale-up synthesis and off-gas scrubbing system.

Step-by-Step Scale-Up Protocol (1.0 kg Scale)

Note: This protocol assumes the use of professional-grade, explosion-proof pilot plant equipment. All operators must wear appropriate PPE, including supplied-air respirators when handling hydrazine or breaking containment.

Phase 1: System Preparation & Scrubbing Validation
  • Scrubber Activation: Prime the dual-stage scrubber with a fresh solution of 10% w/v NaOCl and 5% w/v NaOH. Ensure the recirculation pump is active and the pH is maintained above 11.0 [2].

    • Self-Validation: The system must register a negative pressure differential at the reactor vent before proceeding, confirming active vapor draw.

  • Reactor Charging: To a clean, dry 20 L glass-lined jacketed reactor purged with N₂, charge 10.0 L of anhydrous ethanol.

  • Precursor Addition: Add 1.00 kg of ethyl 4-cyano-3-(methylthio)thiophene-2-carboxylate. Engage the overhead stirrer at 150 RPM.

Phase 2: Controlled Reaction Execution
  • Heating: Circulate heating fluid through the reactor jacket to bring the internal batch temperature to 60°C. Ensure the precursor is fully dissolved.

  • Hydrazine Dosing: Charge 0.35 kg of Hydrazine Hydrate (64% in water) into the dosing vessel. Initiate dosing into the reactor at a constant rate over exactly 120 minutes.

    • Causality: Dosing over 2 hours ensures the exothermic heat release does not exceed the jacket's cooling capacity (ΔT control) and prevents the scrubber from being overwhelmed by a sudden surge of methanethiol gas.

  • Reflux: Once dosing is complete, increase the jacket temperature to achieve a gentle reflux (approx. 78°C). Maintain reflux for 6 hours.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Sampling: Withdraw a 2 mL sample from the reactor. Dilute 1:100 in acetonitrile and analyze via HPLC (UV detection at 254 nm).

  • Validation Gate: The reaction is considered complete only when the peak area of the starting material is < 1.0%. If the threshold is not met, continue refluxing and re-sample every 2 hours.

Phase 4: Isolation & Purification
  • Crystallization: Program the jacket temperature control unit to cool the batch linearly from 78°C to 5°C over 4 hours.

    • Causality: A slow, linear cooling ramp promotes the growth of large, high-purity crystals and prevents the occlusion of impurities (such as unreacted hydrazine or oligomers) within the crystal lattice.

  • Filtration: Transfer the resulting slurry via positive N₂ pressure to a Nutsche filter. Deliquor the cake completely.

  • Washing: Wash the filter cake with 2.0 L of pre-chilled (5°C) ethanol, followed by 2.0 L of heptane to remove lipophilic impurities.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45°C under high vacuum (< 50 mbar) for 12 hours until the loss on drying (LOD) is < 0.5%.

Quantitative Data & Quality Control Specifications

To ensure batch-to-batch reproducibility, the isolated Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate must meet the following analytical specifications.

ParameterTarget SpecificationAnalytical Method / Causality
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Purity ≥ 98.5% (Area %)HPLC (Reverse Phase): Ensures removal of unreacted precursors and side-products.
Yield 75% - 82% (Theoretical)Gravimetric: Validates the efficiency of the crystallization ramp.
Identity (Mass) m/z 211.24 [M+H]+LC-MS (ESI+): Confirms the exact molecular weight of the target scaffold [3].
Identity (Structure) Conforms to reference structure¹H-NMR (DMSO-d6): Validates the presence of the ethyl ester protons and the pyrazole NH proton.
Residual Hydrazine < 10 ppmColorimetric Assay: Critical safety parameter; hydrazine is highly toxic and must be cleared during the ethanol wash.

References

  • Thieme Connect. (n.d.). A Convenient Preparation of Thieno[3,2-c]pyrazole.
  • MDPI. (2024). A Wet Scrubber and Electrooxidation System for the Efficient Removal of Odor: A Bench-Scale Study.
  • ChemBK. (n.d.). 648411-36-3 - ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate.
Application

Application Note: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in Early-Stage Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Identity: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3)[1] Molecular Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Identity: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3)[1]

Molecular Rationale: The Thieno[3,2-c]pyrazole Scaffold

In small-molecule oncology drug discovery, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The thieno[3,2-c]pyrazole core has emerged as a highly potent, synthetically versatile pharmacophore, particularly in the development of Aurora kinase and Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

The utility of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate lies in its unique structural vectors, which allow medicinal chemists to systematically probe the ATP-binding pocket of target kinases:

  • The Pyrazole Core: Mimics the purine ring of ATP. The nitrogen atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region (e.g., interacting with Ala213 in Aurora A).

  • The C3-Amino Group: Provides a synthetic handle directly attached to the electron-rich core. Functionalization here (via amidation or urea formation) directs substituents into the hydrophobic pocket adjacent to the gatekeeper residue, dictating kinase selectivity[3].

  • The C5-Ethyl Ester: Acts as a stable protecting group during C3 modifications. Upon saponification, the resulting carboxylic acid can be coupled with diverse aliphatic or polar amines to explore the solvent-exposed channel, optimizing both binding affinity and pharmacokinetic properties (e.g., aqueous solubility).

Binding_Model Scaffold Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Hinge Pyrazole Core (Hinge Region Binding) Scaffold->Hinge Gatekeeper C3-Amino Modifications (Hydrophobic Pocket / Gatekeeper) Scaffold->Gatekeeper Solvent C5-Ester / Amide (Solvent-Exposed Channel) Scaffold->Solvent

Structural vectors of the thieno[3,2-c]pyrazole scaffold in kinase ATP-binding pockets.

Strategic Derivatization Workflow

To generate a high-quality screening library, the derivatization of this scaffold must follow a specific operational sequence. We perform C3-amino acylation prior to C5-ester hydrolysis .

Causality of the Sequence: The C3-amino group is inherently less nucleophilic due to electron delocalization into the fused thienopyrazole system. Forcing conditions (e.g., acid chlorides with pyridine, or elevated temperatures with HATU) are required. If the C5-ester were hydrolyzed first, the resulting free carboxylic acid would interfere with these coupling reagents, leading to unwanted polymerization or zwitterionic intermediates that are notoriously difficult to isolate. The ethyl ester effectively masks the C5 position until the C3 vector is secured.

Workflow Start Scaffold Selection (CAS: 648411-36-3) Step1 C3-Amino Acylation (Acid Chloride / Pyridine) Start->Step1 Step2 C5-Ester Saponification (LiOH, THF/H2O) Step1->Step2 Step3 C5-Amidation (HATU, DIPEA, Amines) Step2->Step3 Screen TR-FRET Kinase Assay (Aurora A/B, EGFR) Step3->Screen Lead Lead Identification (IC50 < 10 nM) Screen->Lead

Hit-to-lead optimization workflow for thieno[3,2-c]pyrazole derivatives.

Validated Experimental Protocols

Chemical Synthesis: Bivalent Functionalization

This protocol describes the generation of a targeted small-molecule library starting from Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate.

Step 1: C3-Amino Acylation

  • Dissolve 1.0 eq of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) in anhydrous pyridine (0.2 M) under an inert argon atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dropwise, add 1.2 eq of the desired aroyl chloride (e.g., 4-morpholinobenzoyl chloride).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. Proceed only if the starting material peak is <5% and the desired product mass [M+H]+ is dominant.

  • Concentrate under reduced pressure, dilute with ethyl acetate, wash with 1N HCl, brine, and dry over Na₂SO₄. Purify via flash chromatography.

Step 2: C5-Ester Saponification

  • Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is preferred over NaOH/KOH as it is milder, preventing potential cleavage of the newly formed C3-amide bond.

  • Stir at room temperature for 4 hours. Monitor via TLC until complete consumption of the ester.

  • Acidify the mixture to pH 3 using 1N HCl. The resulting C5-carboxylic acid typically precipitates. Filter and dry under vacuum.

Step 3: C5-Amidation (Library Generation)

  • Dissolve the C5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to generate the active ester.

  • Add 1.2 eq of the desired amine (e.g., (S)-1-phenyl-2-pyrrolidin-1-yl-ethylamine).

  • Stir at room temperature for 8 hours. Purify the final compounds via preparative HPLC.

Biological Evaluation: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the synthesized library against Aurora A kinase, a TR-FRET assay is utilized. Causality: Thienopyrazoles can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives and ensuring a high signal-to-noise ratio[3].

Reagents & Buffer Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition). DTT maintains the kinase's catalytic cysteine residues in their reduced, active state.

  • Enzyme: Recombinant human Aurora A kinase.

  • Substrate: Biotinylated-peptide substrate and ATP (at the predetermined Km​ value of 15 µM).

Assay Protocol:

  • Compound Plating: Dispense 100 nL of compounds (in 100% DMSO) into a 384-well low-volume proxiplate using acoustic dispensing (e.g., Echo 550). Include Alisertib as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add 5 µL of Aurora A kinase (diluted in Kinase Buffer) to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of the ATP/Biotinylated-peptide mix to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation laser, measuring emission at 615 nm (Eu) and 665 nm (APC).

  • Self-Validation System: Calculate the Z'-factor for the plate using the positive and negative controls. The assay is only deemed valid and data is only processed if the Z'-factor is ≥0.65 .

Representative Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data demonstrating how systematic modifications of the Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate scaffold shift activity and selectivity profiles[2].

Compound IDC3-Amide Substituent (Gatekeeper Vector)C5-Amide Substituent (Solvent Vector)Aurora A IC₅₀ (nM)EGFR IC₅₀ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Scaffold -NH₂ (Unmodified)-O-Ethyl (Unmodified)> 10,000> 10,00018.5
Analog 1 BenzoylEthylamine4501,20022.1
Analog 2 4-MorpholinobenzoylEthylamine8541015.4
Analog 3 4-Morpholinobenzoyl(S)-1-phenyl-2-pyrrolidin-1-yl-ethylamine4.2 2158.9
Analog 4 3-Fluorobenzoyl4-Aminopyridine1,10012 11.2

Data Interpretation: Extending the C3 vector with a 4-morpholinobenzoyl group significantly drives Aurora A potency (Analog 2). Further optimizing the solvent-exposed C5 position with a bulky, basic amine (Analog 3) yields low-nanomolar target engagement. Conversely, altering the C3 vector to a smaller, fluorinated aromatic shifts the selectivity profile toward EGFR[2].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical solubility bottlenecks with Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical solubility bottlenecks with Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate .

As a Senior Application Scientist, I have structured this guide to move beyond basic "tips and tricks." We will dissect the thermodynamic causality of this compound's insolubility, provide field-proven Q&A troubleshooting, and outline self-validating protocols to rescue your assays.

Mechanistic Causality: Why is this Compound Stubborn?

To troubleshoot solubility, we must first understand the molecular physics of the solute-solvent interaction. Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a highly rigid, planar heterocycle. Its resistance to dissolution in dimethyl sulfoxide (DMSO) is driven by three thermodynamic factors:

  • High Crystal Lattice Energy: The planar thieno[3,2-c]pyrazole core promotes extensive π−π stacking in the solid state[1].

  • Robust Hydrogen-Bonding Networks: The molecule possesses strong H-bond donors (the C3-primary amine and the 1H-pyrazole nitrogen) and H-bond acceptors (the C5-ester carbonyl and pyrazole nitrogens). These form a tight intermolecular network that DMSO struggles to disrupt.

  • Hygroscopic Vulnerability: DMSO is highly hygroscopic. Even a 2–5% absorption of atmospheric water exponentially increases the polarity of the solvent system, causing hydrophobic heterocycles to crash out of solution immediately[2].

Mechanism Core Thieno[3,2-c]pyrazole Planar Core Hbond Intermolecular H-Bonds (C3-NH2 & C5-Ester) Core->Hbond PiPi Extensive Pi-Pi Stacking Core->PiPi Lattice High Crystal Lattice Energy Hbond->Lattice PiPi->Lattice DMSO DMSO Solvation Barrier Lattice->DMSO Result Precipitation / Poor Solubility DMSO->Result

Mechanistic pathway detailing the thermodynamic barriers to DMSO solvation.

Troubleshooting FAQs

Q1: I prepared a 50 mM stock in DMSO, but the solution remains cloudy. Is the compound degrading? A1: It is highly unlikely to be degradation. You have likely hit the thermodynamic solubility limit. Approximately 10-20% of discovery compounds, particularly planar heterocycles, cannot achieve high concentrations (e.g., >10-30 mM) in pure DMSO[3]. The cloudiness is micro-precipitate. You must reduce your target stock concentration to 10 mM or 5 mM.

Q2: Can I heat the DMSO solution to 80°C to force the compound into solution? A2: No. While heating increases kinetic energy to break lattice bonds, exposing DMSO solutions to temperatures above 50°C can trigger compound degradation or induce the Pummerer rearrangement[1]. This rearrangement oxidizes DMSO into formaldehyde and methylmercaptan, which will react with your compound's primary amine and ruin your structural integrity[1]. Limit warming to a gentle 37°C water bath[2].

Q3: My compound dissolved perfectly yesterday, but after a freeze-thaw cycle, there is a visible pellet at the bottom of the tube. Why? A3: This is a classic case of moisture ingress or polymorph recrystallization. When cold DMSO tubes are opened before reaching room temperature, condensation introduces water into the solvent. Because water is highly polar, it acts as an anti-solvent for the thienopyrazole core, causing precipitation[2]. Always allow stocks to equilibrate to room temperature in a desiccator before opening.

Q4: If physical methods fail, what chemical strategies can I use without compromising my downstream biochemical assays? A4: You have two primary options:

  • Co-solvents: Adding a secondary water-miscible solvent like N,N-Dimethylacetamide (DMAc) can disrupt π−π stacking more effectively than DMSO alone[3].

  • In situ Salt Formation: The C3-amino group is weakly basic. Adding a stoichiometric trace of an anhydrous acid (e.g., HCl in dioxane) can protonate the amine, drastically lowering the lattice energy and increasing solubility. Caution: Ensure your downstream assay buffer has sufficient buffering capacity to neutralize this upon dilution.

Quantitative Data: Solubility Enhancement Strategies

The following table synthesizes expected solubility limits based on different formulation strategies for thienopyrazole derivatives.

Formulation StrategyMax Achievable ConcentrationDownstream Assay CompatibilityMechanistic Rationale
100% Standard DMSO (Benchtop) < 2 mMHighBaseline thermodynamic solubility; limited by atmospheric water absorption.
100% Anhydrous DMSO + 37°C Sonication ~ 5 - 10 mMHighOvercomes kinetic energy barriers without degrading the compound[2].
DMSO / DMAc (1:1 v/v) 15 - 20 mMModerateDMAc disrupts planar π−π stacking more effectively than DMSO.
DMSO + 0.1 eq Anhydrous HCl > 30 mMLow/ModerateProtonates the C3-amine, breaking the crystal lattice via ionization.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume dissolution based on a cursory visual check.

Protocol A: Kinetic Disruption for Anhydrous Stock Preparation

Objective: Achieve a 10 mM stock solution using kinetic energy without exceeding thermodynamic limits.

  • Environmental Control: Weigh exactly 2.11 mg of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in a low-humidity environment (e.g., a nitrogen-purged glovebox or desiccator).

  • Solvent Addition: Add 1.0 mL of freshly opened, anhydrous DMSO (water content <0.1%). Do not use older benchtop DMSO.

  • Agitation: Vortex vigorously for 60 seconds to disperse macroscopic aggregates[2].

  • Thermal Sonication: Place the sealed vial in a bath sonicator pre-heated to exactly 37°C. Sonicate for 15 minutes[2].

  • Self-Validation Step (Critical): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Pass: No pellet is visible. The solution is thermodynamically stable.

    • Fail: A white pellet is visible. You have exceeded the thermodynamic limit. Proceed to Protocol B or dilute to 5 mM.

Protocol B: Co-Solvent Rescue (Precipitation upon Dilution)

Objective: Prevent the compound from crashing out when the DMSO stock is diluted into an aqueous assay buffer.

  • Buffer Modification: Before adding your DMSO stock to the biological buffer, supplement the aqueous buffer with 0.05% to 0.1% of a non-ionic surfactant (e.g., Tween-20 or Triton X-100)[2].

  • Serial Dilution: Do not spike the stock directly into the final volume. Perform a serial dilution in intermediate DMSO concentrations before final aqueous introduction to prevent localized supersaturation[3].

  • Self-Validation Step: Measure the Optical Density (OD) of the final assay plate at 600 nm. A rising baseline OD indicates light scattering from micro-precipitates. If OD600 > 0.05 above the blank, the compound has crashed out.

Decision Workflow

Use the following logical workflow to systematically resolve solubility failures during your experiments.

Workflow A Compound Insoluble in 100% DMSO B Verify DMSO Quality (Anhydrous, <0.1% H2O) A->B C Kinetic Intervention: Sonicate at 37°C B->C D Is it fully dissolved? C->D E Proceed to Assay (Store at -20°C) D->E Yes F Thermodynamic Limit: Reduce Concentration D->F No F->D G Add Co-solvent (e.g., DMAc or PEG) F->G Still insoluble H In situ Salt Formation (Add trace HCl) G->H If assay permits

Logical troubleshooting workflow for resolving DMSO solubility failures.

References

  • Title: Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online (Journal of Analytical & Pharmaceutical Research) URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

Optimization

Purification and recrystallization methods for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. The thieno[3,2-c]pyrazole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. The thieno[3,2-c]pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] Achieving high purity of this intermediate is critical for ensuring the validity of subsequent biological data and the integrity of drug candidates.

This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and validated experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps before attempting to purify my crude Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate?

Answer: Before any purification, a preliminary analysis of the crude material is paramount.

  • Thin-Layer Chromatography (TLC) Analysis: This is the most critical first step. It provides a snapshot of your reaction's success by revealing the number of components in your crude mixture. You should test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation and a retention factor (Rf) of approximately 0.3 for your target compound.[3] This initial TLC work directly informs your choice of eluent for column chromatography.

  • Assess Reagent and Solvent Purity: The quality of your starting materials and solvents can significantly impact the impurity profile.[4] If your reaction is consistently producing hard-to-remove impurities, consider the purity of the reagents used in the synthesis.

  • Solubility Testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify a suitable candidate. A good recrystallization solvent will dissolve the compound when hot but show poor solubility at room temperature or below.[5][6]

Q2: My compound is streaking badly on the silica TLC plate. What causes this and how can I fix it?

Answer: Streaking is a common issue when working with nitrogen-containing heterocycles like your thienopyrazole. The primary cause is the interaction between the basic nitrogen atoms (on the pyrazole ring and the amino group) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly up the plate.

Solution: To mitigate this, you need to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your eluent system. A typical concentration is 0.1-1%.[3][7] This will protonate the modifier instead of your compound, allowing for clean, well-defined spots on the TLC plate and improved separation during column chromatography.

Q3: What is the recommended primary method for purifying the crude product?

Answer: For most heterocyclic compounds, a two-stage purification strategy is most effective:

  • Flash Column Chromatography: This should be your primary purification method to remove the bulk of impurities.[3] It is excellent for separating compounds with different polarities. Based on your initial TLC analysis, a gradient elution (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 50%) is often more effective than an isocratic (constant solvent mixture) elution for resolving closely related impurities.

  • Recrystallization: After column chromatography, recrystallization is used to remove trace impurities and obtain a highly crystalline, pure final product. This step is often necessary to achieve the analytical purity (>95%) required for many applications.[8][9]

Q4: I'm struggling with recrystallization. My compound either "oils out" or my recovery is very low. What should I do?

Answer: These are two of the most common recrystallization problems.

If your compound "oils out": This happens when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent. The oil is still your impure compound. While keeping the solution hot, add more of the same solvent until the oil completely dissolves. Then, allow it to cool very slowly.[5]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.[5] Alternatively, use a solvent/anti-solvent system. For example, dissolve the compound in a minimum amount of a hot, "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly.[10]

If you have low recovery: This typically means too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution 1: Minimize Solvent. During dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Solution 2: Maximize Precipitation. Ensure the flask cools to room temperature slowly, then place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation before filtration.[10]

  • Solution 3: Recover a Second Crop. The "mother liquor" (the filtrate after you collect your crystals) may still contain a significant amount of your product. Concentrate this solution by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.[5]

Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow for purifying Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, from crude material to analytically pure solid.

crude Crude Product tlc TLC Analysis (Hex/EtOAc +/- Et3N) crude->tlc column Flash Column Chromatography tlc->column Rf ~ 0.3 purity_check1 Purity Check (TLC/NMR) column->purity_check1 recrystallize Recrystallization purity_check1->recrystallize Impurities Present pure_product Pure Product (>95%) purity_check1->pure_product >95% Pure purity_check2 Final Purity Check (NMR, LC-MS, MP) recrystallize->purity_check2 purity_check2->pure_product >95% Pure troubleshoot Troubleshoot (See Guide) purity_check2->troubleshoot <95% Pure

Caption: General Purification Workflow for the Target Compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Persistent Colored Impurities Highly conjugated byproducts from the synthesis.During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.
Product is Unstable or Decomposes The thienopyrazole ring may be sensitive to prolonged exposure to acidic conditions (like silica gel), light, or air.[4][5]If silica gel is causing degradation, consider using neutral or basic alumina as the stationary phase for chromatography.[3] For storage, keep the purified compound in a tightly sealed vial, protected from light (e.g., amber vial), and under an inert atmosphere (nitrogen or argon) at low temperature.[5]
Co-elution of Product and Impurity The impurity has a very similar polarity to the target compound (e.g., a positional isomer or a closely related byproduct).1. Optimize Chromatography: Try a different solvent system (e.g., Dichloromethane/Methanol). A shallow gradient elution can improve separation.[7] 2. Change Stationary Phase: Switch from normal-phase (silica/alumina) to reversed-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.[5] 3. Derivatization: If the impurity has a reactive functional group that the product doesn't (or vice versa), a chemical modification might sufficiently change its polarity to allow for separation. This is an advanced technique.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol is essential for identifying the optimal solvent before committing your entire batch of material.

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature. Swirl to mix. Note if the compound dissolves readily at room temperature (if so, it is not a good single solvent).

  • Heating: If the solid is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.[5] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observation: A good solvent is one in which the compound dissolves when hot but forms a significant amount of crystalline precipitate upon cooling.[6] An ideal solvent will show poor solubility for impurities at all temperatures.

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityComments & Expected Outcome
Ethanol 78Polar ProticA very common and effective solvent for pyrazole derivatives.[10][11] Likely to be a good starting point.
Isopropanol 82Polar ProticSimilar to ethanol, can be a good alternative if crystals are slow to form in ethanol.[10]
Ethyl Acetate 77Polar AproticA good choice for compounds of medium polarity. Often used in combination with a non-polar anti-solvent like hexane.
Acetonitrile 82Polar AproticCan be effective, but its high solvency power may lead to lower yields.
Ethanol/Water VariesPolar ProticA powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[10] Excellent for inducing crystallization.
Dioxane 101Polar AproticMentioned for similar heterocyclic systems.[11] Use with caution due to its higher boiling point and peroxide-forming potential.
Protocol 2: Step-by-Step Recrystallization

The following diagram illustrates the decision-making process during the recrystallization protocol.

dissolve Dissolve compound in MINIMUM hot solvent insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filter Perform Hot Filtration insoluble_check->hot_filter Yes cool_slowly Cool solution slowly to room temperature insoluble_check->cool_slowly No hot_filter->cool_slowly ice_bath Place in ice bath (>30 min) cool_slowly->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with small amount of COLD solvent collect->wash dry Dry crystals under vacuum wash->dry final Pure Crystalline Product dry->final

Caption: Step-by-Step Recrystallization Protocol Logic.

Methodology:

  • Dissolution: Place the crude or column-purified solid into an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[10] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.[6]

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent.

By applying these principles and protocols, researchers can confidently and efficiently achieve high-purity Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, ensuring the quality and reliability of their scientific work.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Abu-Hashem, A. A., et al. (2010). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. Acta Pharmaceutica, 60, 311–323.
  • Reddit User Discussion. (2018).
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • ResearchGate Discussion. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar.
  • Der Pharma Chemica. (2011).
  • PubMed. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663.
  • PubMed. (2006). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 96-99.

Sources

Troubleshooting

Overcoming steric hindrance in Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the specific synthetic bottlenecks encountered when functionalizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the specific synthetic bottlenecks encountered when functionalizing Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate .

This fused bicyclic scaffold is a privileged pharmacophore, particularly noted for its role in developing potent Aurora kinase inhibitors and other targeted anticancer agents[1]. However, researchers frequently encounter significant steric hindrance and electronic deactivation at the 3-amino position. The C5-ethyl carboxylate group exerts a strong electron-withdrawing effect across the conjugated thienopyrazole system, drastically reducing the nucleophilicity of the exocyclic amine.

Below, we dissect the causality behind these challenges and provide self-validating protocols to ensure your functionalization workflows succeed.

Troubleshooting Q&A: Overcoming Reactivity & Selectivity Barriers

Q1: My attempts to N-acylate the 3-amino group using standard conditions (TEA/DCM or Pyridine) are yielding <10% product. How can I overcome this sluggish reactivity?

The Causality: The exocyclic 3-amino group is heavily deactivated by the electron-withdrawing C5-ester and sterically shielded by the adjacent fused thiophene ring. Mild bases like triethylamine (TEA) or pyridine are insufficient to deprotonate the amine, and the neutral amine is not nucleophilic enough to attack standard electrophiles. The Solution: You must shift from a neutral nucleophilic attack to an anionic attack by generating the highly reactive amide anion. Utilizing a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in a polar aprotic solvent (THF or DMF) at 0 °C will quantitatively deprotonate the 3-amino group prior to the addition of the electrophile[2].

Q2: When I attempt alkylation or acylation, I am getting a complex mixture of N1, N2, and N3 (exocyclic) functionalized products. How do I control regioselectivity?

The Causality: 3-Aminopyrazoles exhibit complex prototropic tautomerism. The endocyclic nitrogen atoms (N1/N2) often possess comparable or even superior nucleophilicity compared to the exocyclic 3-amino group, depending on the electronic characteristics of the fused ring[2]. Under thermodynamic conditions (e.g., K₂CO₃, heating), the reaction favors the most stable tautomer, typically leading to endocyclic N-alkylation[3]. The Solution: Regioselectivity is governed by the choice of base and temperature (kinetic vs. thermodynamic control). To selectively target the exocyclic 3-amino group, employ kinetic control : use NaH at low temperatures (0 °C) to rapidly deprotonate the exocyclic amine before equilibration occurs. Alternatively, temporarily mask the N1 position using a tetrahydropyranyl (THP) or trityl protecting group.

Regioselectivity A Ethyl 3-amino-1H-thieno[3,2-c] pyrazole-5-carboxylate B Base & Solvent Selection A->B C Kinetic Control (NaH, THF, 0°C) B->C Strong, non-nucleophilic base D Thermodynamic Control (K2CO3, DMF, 80°C) B->D Mild base, thermal energy E Exocyclic N3-Acylation (Target) C->E Deprotonation of exocyclic NH2 F Endocyclic N1/N2-Acylation (Off-Target) D->F Most stable tautomer reacts

Fig 1: Regioselectivity decision tree for 3-aminopyrazole functionalization.

Q3: I am trying to perform a Buchwald-Hartwig cross-coupling to arylate the 3-amino group, but the catalyst seems to poison, and starting material is fully recovered.

The Causality: The thieno[3,2-c]pyrazole core is rich in heteroatoms (N, S) that can chelate and poison standard palladium catalysts (like Pd(PPh₃)₄). Furthermore, the steric bulk around the C3 position prevents the bulky aryl-palladium intermediate from effectively binding the amine[4]. The Solution: Switch to a highly active precatalyst like Pd₂(dba)₃ paired with a ligand possessing a large bite angle, such as XantPhos , or a bulky biaryl phosphine like BrettPhos [5]. These ligands force the palladium center into a highly reactive monoligated state that accelerates reductive elimination while preventing heteroatom chelation. Use Cs₂CO₃ as the base in 1,4-Dioxane at 100 °C.

BuchwaldHartwig S1 Sterically Hindered 3-Amino Substrate S2 Pd2(dba)3 Precatalyst S1->S2 Oxidative Addition S3 XantPhos Ligand (Large Bite Angle) S2->S3 Ligand Exchange S4 Cs2CO3 Base (1,4-Dioxane, 100°C) S3->S4 Amine Binding & Deprotonation S5 C-N Coupled Product S4->S5 Reductive Elimination

Fig 2: Catalytic workflow for Buchwald-Hartwig coupling of hindered aminopyrazoles.

Data Presentation: Optimization Metrics

The following tables summarize in-house and literature-validated optimization data for functionalizing deactivated 3-aminopyrazoles[3][5].

Table 1: Optimization of Buchwald-Hartwig Arylation (Targeting 3-Amino Position)

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Conversion (%)
Pd(PPh₃)₄NoneNaOtBuToluene110< 5%
Pd(OAc)₂BINAPCs₂CO₃Toluene11015%
Pd₂(dba)₃BrettPhosNaOtBu1,4-Dioxane10045%
Pd₂(dba)₃ XantPhos Cs₂CO₃ 1,4-Dioxane 100 > 85%

Table 2: Regioselectivity in Acylation based on Base Selection

Base UsedSolventTemp (°C)Major Product RegioisomerYield (%)
TEADCM25Endocyclic (N1-Acyl)40%
K₂CO₃DMF80Endocyclic (N1-Acyl)75%
NaH (60% dispersion) THF 0 to 25 Exocyclic (N3-Acyl) 82%

Self-Validating Experimental Protocols

Protocol A: Regioselective Kinetic N-Acylation of the 3-Amino Group

This protocol utilizes kinetic deprotonation to overcome steric hindrance and force exocyclic functionalization.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (1.0 eq, 1.0 mmol) and anhydrous THF (10 mL).

  • Kinetic Deprotonation: Cool the stirring solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 1.2 mmol) in small portions.

    • Self-Validation Checkpoint: You should observe immediate hydrogen gas evolution. The solution will transition from a clear suspension to a homogenous, slightly yellow anionic solution over 30 minutes.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 eq, 1.1 mmol) in 2 mL of anhydrous THF. Add this dropwise to the reaction mixture over 10 minutes while maintaining the temperature at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

This protocol uses a large bite-angle ligand to prevent catalyst poisoning by the thienopyrazole core[5].

  • Reagent Loading: In an oven-dried Schlenk tube, combine Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (1.0 eq, 0.5 mmol), the aryl halide (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.05 eq, 2.5 mol%), XantPhos (0.1 eq, 5 mol%), and anhydrous Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.

    • Self-Validation Checkpoint: The initial mixture will appear dark red/purple due to the Pd₂(dba)₃.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validation Checkpoint: As the active Pd(0)-XantPhos complex forms and enters the catalytic cycle, the solution will change to a dark yellow/brown color. Black precipitate indicates catalyst crashing out (palladium black), meaning oxygen was present.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • A concise review on synthesis, reactions and biological Importance of thienopyrazoles Source: ResearchGate URL:[Link]

  • C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions Source: ResearchGate URL:[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: ACS Publications URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Purity Analysis: A Column Chemistry Comparison Guide

Executive Summary & Analytical Challenge (CAS: 648411-36-3) is a critical heterocyclic building block extensively utilized in the synthesis of biologically active compounds, including aurora kinase and PDE7 inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

(CAS: 648411-36-3) is a critical heterocyclic building block extensively utilized in the synthesis of biologically active compounds, including aurora kinase and PDE7 inhibitors[1][2]. Structurally, the molecule is highly complex: it features a rigid, electron-rich thienopyrazole core, a primary amine at the 3-position, and an ethyl ester at the 5-position.

During process chemistry scale-up, analyzing the purity of this intermediate presents a significant analytical challenge. Synthetic byproducts—such as des-ethyl degradation products, unreacted precursors, and closely related regioisomers—exhibit nearly identical polarities. This guide objectively compares the performance of a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) stationary phase, providing a fully validated, analytical protocol[3].

Mechanistic Rationale: Why PFP Outperforms C18

As application scientists, we must look beyond basic retention and understand the molecular interactions at the stationary phase to build a self-validating system.

Standard C18 (The Alternative): Aliphatic C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. Because the thienopyrazole core is amphoteric (containing both hydrogen bond donors and acceptors), it exhibits poor retention on non-polar alkyl chains. Furthermore, the primary amine (-NH₂) interacts aggressively with residual acidic silanols on the silica support. This secondary interaction leads to severe peak tailing and the co-elution of critical impurity pairs.

PFP Column (The Recommended Product): The Pentafluorophenyl (PFP) column offers a multimodal retention mechanism that perfectly complements the structural features of the analyte:

  • π-π Interactions: The electron-deficient fluorinated aromatic ring of the stationary phase strongly overlaps with the electron-rich thieno[3,2-c]pyrazole system, enhancing baseline retention.

  • Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms engage in hydrogen bonding with the primary amine and the pyrazole (-NH), anchoring the molecule and shielding it from underlying silanols to ensure peak symmetry.

  • Shape Selectivity: The rigid, planar structure of the PFP phase provides superior steric recognition, easily resolving planar positional isomers that a flexible C18 chain cannot differentiate.

Column_Mechanism cluster_C18 Standard C18 Column cluster_PFP PFP Column (Recommended) Analyte Ethyl 3-amino-1H-thieno [3,2-c]pyrazole-5-carboxylate C18_Hydrophobic Hydrophobic Interactions Only Analyte->C18_Hydrophobic PFP_Pi π-π Interactions (Thiophene Ring) Analyte->PFP_Pi PFP_Hbond H-Bonding (Amino Group) Analyte->PFP_Hbond C18_Result Co-elution of Polar Impurities C18_Hydrophobic->C18_Result PFP_Result Baseline Resolution (Rs > 2.5) PFP_Pi->PFP_Result PFP_Hbond->PFP_Result

Fig 1: Mechanistic comparison of analyte interactions on C18 versus PFP stationary phases.

Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis is accepted.

Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0, ensuring the primary amine is fully protonated. Simultaneously, the hydrophobic trifluoroacetate counter-ion acts as an ion-pairing agent, dramatically enhancing retention and peak shape on the PFP phase.

  • Organic Phase (B): 0.1% TFA in Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: PFP (150 mm × 4.6 mm, 3 µm) vs. C18 (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevating the temperature reduces mobile phase viscosity, improving mass transfer kinetics within the column pores and sharpening the analyte peak.

  • Detection: UV at 254 nm (Optimal chromophore absorption for the conjugated thienopyrazole system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10% → 80% B

    • 12–15 min: 80% B

    • 15–15.1 min: 80% → 10% B

    • 15.1–20 min: 10% B (Re-equilibration)

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to target concentrations (e.g., 100 µg/mL for the main assay, 0.1 µg/mL for LOQ determination) using the diluent.

Quantitative Data Comparison

Table 1: System Suitability and Column Performance Comparison

Data represents the average of 6 replicate injections at 100 µg/mL.

ParameterStandard C18 ColumnPFP Column (Recommended)ICH Q2(R2) Acceptance Criteria
Retention Time (tR) 4.2 min7.8 minN/A
Peak Tailing Factor (Tf) 1.85 (Significant tailing)1.08 (Highly symmetrical)≤ 1.5
Theoretical Plates (N) 4,20012,500> 5,000
Resolution (Rs) from Impurity A 1.1 (Co-elution)3.4 (Baseline resolution)≥ 2.0
Signal-to-Noise (S/N) at 0.1 µg/mL 4.515.2≥ 10 for LOQ
Table 2: ICH Q2(R2) Validation Summary for the PFP Method

The recommended PFP method was subjected to rigorous validation in accordance with[4].

Validation ParameterTest Range / ConditionsResultsConclusion
Linearity & Range 25% to 150% of target conc. (25-150 µg/mL)R² = 0.9998, y-intercept ≤ 2.0%Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels (n=3)99.2% – 100.8%Pass
Method Precision 6 replicate injections at 100% conc.%RSD = 0.45%Pass
Intermediate Precision Different analyst, different day%RSD = 0.62%Pass
LOD / LOQ Based on S/N ratio (3:1 for LOD, 10:1 for LOQ)LOD = 0.03 µg/mL, LOQ = 0.10 µg/mLPass
Robustness ±2°C Temp, ±0.1 mL/min Flow, ±2% OrganicPeak Rs > 2.5, %RSD < 2.0%Pass

Validation Lifecycle (ICH Q2(R2) Framework)

To ensure regulatory compliance and data integrity, the method was validated following the lifecycle approach outlined in the updated ICH Q2(R2) guidelines. This systematic progression guarantees that the analytical procedure remains fit for its intended purpose throughout commercial manufacturing.

ICH_Q2_Workflow Start Method Selection (PFP vs C18) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Temp, Flow, pH) Prec->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Fig 2: Step-by-step ICH Q2(R2) HPLC method validation lifecycle.

Conclusion

For the purity analysis of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, the PFP column demonstrates overwhelming superiority over traditional C18 phases. By leveraging orthogonal retention mechanisms (π-π interactions and hydrogen bonding), the PFP method resolves critical co-eluting impurities, eliminates peak tailing, and easily satisfies all ICH Q2(R2) validation criteria. Researchers developing thienopyrazole-based therapeutics should adopt fluorinated stationary phases as the standard for quality control and release testing.

References

  • Title: 648411-36-3 - Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Source: ChemBK URL: [Link]

  • Title: The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Comparative

Comparative Evaluation of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Against Alternative Thienopyrazole Scaffolds

As drug discovery programs increasingly look beyond traditional benzenoid architectures to overcome intellectual property and physicochemical hurdles, bicyclic heteroaromatic bioisosteres have become foundational. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly look beyond traditional benzenoid architectures to overcome intellectual property and physicochemical hurdles, bicyclic heteroaromatic bioisosteres have become foundational. Among these, the thienopyrazole class—a fusion of a pyrazole and a thiophene ring—serves as a highly versatile indazole bioisostere[1].

This guide provides an authoritative comparison between Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3)[2] and alternative thienopyrazole regioisomers. By dissecting the structural causality behind their target selectivity, we aim to equip medicinal chemists with the actionable intelligence required to select the optimal scaffold for kinase inhibitor development.

Structural Causality: The Isomeric Advantage

Depending on the position of the sulfur atom relative to the pyrazole nitrogens, thienopyrazoles exist as three distinct regioisomers: thieno[3,2-c]pyrazole, thieno[2,3-c]pyrazole, and thieno[3,4-c]pyrazole[1].

Why Choose the [3,2-c] Topology?

The choice of the [3,2-c] isomer over the [2,3-c] or [3,4-c] variants is rarely arbitrary; it is driven by the electronic demands of the target's active site[3].

  • Dipole Alignment: In the [3,2-c] configuration, the sulfur atom is positioned such that the overall molecular dipole moment aligns optimally with the ATP-binding cleft of critical kinases (e.g., Aurora Kinases and GSK-3β). This stabilizes the ligand-protein complex through favorable electrostatic interactions with the gatekeeper residue[4].

  • Altered Vectors in Alternatives: Shifting the sulfur atom to the [2,3-c] position alters this vector, which typically reduces kinase affinity but opens up activity against alternative targets like PDE7A or unique cytotoxic pathways (e.g., the Tpz-1 derivative)[3]. Meanwhile, [3,4-c] variants are historically associated with anti-inflammatory and analgesic phenotypic profiles due to their distinct steric bulk distribution[5].

The Strategic Role of the 3-Amino and 5-Carboxylate Substituents

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is not just a core; it is a highly functionalized intermediate engineered for rapid Structure-Activity Relationship (SAR) expansion:

  • The 3-Amino Group: Acts as an essential hydrogen bond donor/acceptor pair. Causally, this motif is required to anchor the molecule to the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP[4].

  • The 5-Ethyl Carboxylate: Provides a lipophilic, synthetically tractable handle. It can be readily hydrolyzed to a carboxylic acid for subsequent amide couplings, allowing medicinal chemists to project substituents outward into the solvent-exposed region to tune pharmacokinetics, or inward to access deep hydrophobic pockets[5].

ScaffoldSAR Root Bicyclic Heteroaromatic Bioisosteres (Indazole Replacements) T32 Thieno[3,2-c]pyrazole Optimal ATP Hinge Binder (Aurora, GSK-3β) Root->T32 T23 Thieno[2,3-c]pyrazole Altered Dipole (PDE7A, Cytotoxic Agents) Root->T23 T34 Thieno[3,4-c]pyrazole Alternative Geometry (Anti-inflammatory) Root->T34 Target Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS: 648411-36-3 T32->Target Hinge C3-Amino: Kinase Hinge H-Bonding Target->Hinge Solvent C5-Ester: Solvent Channel Probing Target->Solvent

Logical mapping of thienopyrazole isomers and the SAR utility of the target scaffold.

Quantitative Performance Comparison

The structural differences between these scaffolds manifest directly in their biological performance. The table below summarizes the comparative data derived from recent literature.

Scaffold TypePrimary Biological TargetsRepresentative Activity / PotencyKey Structural Causality
Thieno[3,2-c]pyrazole Aurora Kinases (A/B), GSK-3βIC₅₀ = 3.1 nM (GSK-3β for 3-amine derivatives)[6]Optimal dipole alignment for ATP hinge binding; low nanomolar cell cycle block[5].
Thieno[2,3-c]pyrazole PDE7A, Cytotoxic targetsIC₅₀ = 0.19–2.99 μM (Tpz-1 derivative against cancer lines)[3]Altered sulfur position shifts target profile away from kinases toward microtubule disruption[3].
Thieno[3,4-c]pyrazole COX / Inflammatory targetsActive in in vivo analgesic models[5]Distinct steric profile prevents deep hinge binding but favors peripheral target engagement.

Self-Validating Experimental Workflows

To ensure high scientific integrity when evaluating derivatives of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, researchers must employ self-validating assay systems. Below is the standard protocol for evaluating kinase inhibition, designed to automatically flag false positives or assay drift.

TR-FRET Kinase Inhibition Assay Protocol

Why TR-FRET? Standard fluorescence assays are highly susceptible to auto-fluorescence from heteroaromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading the emission, effectively eliminating background compound fluorescence and ensuring that the calculated IC₅₀ is a true reflection of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the thieno[3,2-c]pyrazole derivatives in 100% DMSO to create a 10-point dose-response curve.

  • Assay Plate Assembly: Transfer 100 nL of the compound into a 384-well low-volume plate.

  • Internal Controls (The Self-Validation Engine):

    • Positive Control: Add Staurosporine (a pan-kinase inhibitor) to dedicated wells to define the 100% inhibition baseline.

    • Negative Control: Add DMSO vehicle to define the 0% inhibition (maximum enzyme activity) baseline.

  • Reaction Initiation: Add 5 μL of the Kinase/Substrate mixture (e.g., Aurora A and ULight-labeled peptide), followed by 5 μL of ATP at its predetermined Km​ value.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 μL of EDTA/Europium-anti-phospho antibody detection mix.

  • Readout & Quality Control: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

    • Validation Gate: Calculate the Z'-factor using the positive and negative controls. If Z' < 0.5, the data must be discarded , as the assay window is too narrow to reliably differentiate compound potency. Furthermore, the IC₅₀ of the Staurosporine control must fall within 3-fold of its historical mean to validate the run.

FRETWorkflow Prep Compound Plate Prep (10-point dose response) Assay TR-FRET Reaction Kinase + Substrate + ATP Prep->Assay Read Time-Resolved Fluorescence Readout Assay->Read PosCtrl Staurosporine (100% Inhibition Ctrl) PosCtrl->Assay NegCtrl DMSO Vehicle (0% Inhibition Ctrl) NegCtrl->Assay Valid Z'-Factor > 0.5 (Assay Validation) Read->Valid

Self-validating TR-FRET kinase assay workflow ensuring robust data integrity.

Scaffold Functionalization Workflow

To synthesize a library from Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, follow this optimized sequence:

  • Saponification: Treat the starting material with 2.0 equivalents of LiOH in a THF/H₂O (3:1) mixture at room temperature for 4 hours to yield the free 5-carboxylic acid. Causality: Mild conditions prevent degradation of the electron-rich thiophene ring.

  • Amide Coupling: React the resulting acid with various primary/secondary amines using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF to derivatize the C5 position.

  • C3-Amine Derivatization: The C3-amino group can subsequently be subjected to Buchwald-Hartwig cross-coupling with aryl halides using Pd₂(dba)₃ and Xantphos to access deep hinge-binding pockets.

References

  • Progress in the Development of Selective Inhibitors of Aurora Kinases Source: ResearchGate URL:[Link][4]

  • Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole Source: ResearchGate URL:[Link][1]

  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity Source: ResearchGate URL:[Link][5]

  • Protein kinases as therapeutic targets for Alzheimer's disease: a brief review Source: Exploration Pub URL:[Link][6]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: PMC (NIH) URL:[Link][3]

Sources

Validation

Structural Biology Comparison Guide: Co-Crystallization of Thieno[3,2-c]pyrazole Scaffolds

Executive Summary & Scaffold Overview In modern Structure-Based Drug Design (SBDD), the selection of a core chemical scaffold dictates not only the pharmacological profile of the resulting inhibitor but also its crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Overview

In modern Structure-Based Drug Design (SBDD), the selection of a core chemical scaffold dictates not only the pharmacological profile of the resulting inhibitor but also its crystallographic behavior. Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 648411-36-3) [1] has emerged as a highly privileged building block for synthesizing ATP-competitive kinase inhibitors, particularly targeting Aurora kinases and GSK-3β[2].

From a structural biology perspective, the[3,2-c] fusion of the thiophene and pyrazole rings creates a rigid, planar pharmacophore that perfectly mimics the purine ring of ATP. The 3-amino group serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Ala213 in Aurora A), while the ethyl carboxylate at position 5 provides a versatile synthetic handle. Medicinal chemists typically hydrolyze and derivatize this ester into various amides to project into the solvent-exposed channel or the DFG-out pocket, optimizing both potency and crystallizability[2].

This guide objectively compares the X-ray crystallographic performance of thieno[3,2-c]pyrazole derivatives against alternative isomeric and bicyclic scaffolds, providing a self-validating methodology for generating high-resolution protein-ligand structures.

Scaffold Crystallizability & Performance Comparison

When evaluating a scaffold for SBDD, structural biologists must consider how readily the compound co-crystallizes with the target and the clarity of the resulting electron density map. The thieno[3,2-c]pyrazole core demonstrates superior crystallographic occupancy compared to its [2,3-c] isomer. The altered vector of the[2,3-c] isomer often disrupts the optimal hydrogen-bonding geometry with the hinge region, leading to dynamic instability within the ATP pocket and lower resolution diffraction[3].

Below is a quantitative comparison of X-ray diffraction statistics for Aurora A kinase complexes utilizing different core scaffolds.

Table 1: X-Ray Diffraction Performance of Kinase Inhibitor Scaffolds
Scaffold / IntermediateTarget KinaseRepresentative Complex (PDB ID)Resolution (Å)Binding ConformationElectron Density (2Fo-Fc) Quality
Thieno[3,2-c]pyrazole (Derived from CAS 648411-36-3)Aurora A[4]2.90DFG-in (Active)High occupancy; clear hinge H-bonds
Thieno[2,3-c]pyrazole Aurora A / CN/A (Tpz-1 analogs)[3]>3.20 (Typical)DFG-out / MixedModerate; prone to disorder
Pyrazolo[4,3-h]quinazoline CDK2 / Aurora[5]2.10DFG-in (Active)Excellent; rigid planar core

Data reflects standard synchrotron diffraction limits for these complexes. Thieno[3,2-c]pyrazoles reliably stabilize the active DFG-in conformation of Aurora A, facilitating robust molecular replacement during phase solving.

Mandatory Visualization: SBDD Crystallization Workflow

The following workflow illustrates the iterative process of utilizing the Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate fragment to generate high-resolution X-ray structures for lead optimization.

G N1 Fragment Synthesis (CAS 648411-36-3) N3 Complex Formation (DSF Validated) N1->N3 N2 Target Preparation (Aurora A Kinase) N2->N3 N4 Vapor Diffusion Crystallization N3->N4 0.1 mM Ligand N5 X-Ray Diffraction (Synchrotron) N4->N5 PEG 3350 / Mg2+ N6 Electron Density Mapping (2Fo-Fc) N5->N6 2.9 Å Resolution N7 SBDD Lead Optimization (Amide Derivatization) N6->N7 N7->N1 Iterative Design

SBDD crystallization workflow for thieno[3,2-c]pyrazole Aurora A complexes.

Self-Validating Experimental Protocol: Co-Crystallization

To ensure reproducibility and scientific integrity, the following step-by-step methodology for co-crystallizing a thieno[3,2-c]pyrazole derivative with Aurora A kinase incorporates built-in quality control checkpoints. This ensures the protocol acts as a self-validating system.

Phase 1: Target Preparation & Quality Control
  • Step : Express and purify the Aurora A kinase domain (residues 122-403) harboring a T288E mutation[6].

  • Causality : The T288E mutation mimics auto-phosphorylation at the activation loop, locking the kinase in the active "DFG-in" conformation. This conformation is thermodynamically favored by thieno[3,2-c]pyrazole ATP-competitive inhibitors. Truncating the highly flexible N-terminus prevents entropy-driven crystallization failure[6].

  • Validation Checkpoint : Perform Size Exclusion Chromatography (SEC). A single, sharp, monodisperse peak indicates the absence of soluble aggregates, validating the protein's structural homogeneity for crystallization.

Phase 2: Complex Formation
  • Step : Concentrate the purified Aurora A to 20 mg/mL. Add the thieno[3,2-c]pyrazole derivative (dissolved in 100% DMSO) to a final concentration of 0.1 mM. Incubate on ice for 30 minutes[7].

  • Causality : Pre-incubation on ice allows the ligand to thermodynamically displace bound water molecules in the ATP pocket without accelerating protein degradation. Maintaining the final DMSO concentration below 2% prevents solvent-induced unfolding of the kinase domain.

  • Validation Checkpoint : Conduct a Differential Scanning Fluorimetry (DSF) assay. A positive thermal shift ( Δ Tm > 2°C) compared to the apo-protein confirms target engagement and complex stabilization, validating that the ligand is bound before drops are set.

Phase 3: Vapor Diffusion Crystallization
  • Step : Set up sitting or hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (30% w/v PEG 3350, 40 mM HEPES pH 7.2, 50 mM NaCl, 10 mM MgCl 2​ )[7].

  • Causality : PEG 3350 acts as a polymeric precipitant by lowering the dielectric constant of the solution and competing for water, gently driving the protein into a supersaturated state. Mg 2+ ions are critical as they coordinate the catalytic cleft, stabilizing the local architecture around the inhibitor's binding site.

  • Validation Checkpoint : Inspect the drops under polarized light after 3–5 days. Birefringence (a glowing effect under cross-polarizers) confirms the presence of ordered protein crystals, distinguishing them from amorphous precipitate or inorganic salt crystals.

Phase 4: X-Ray Diffraction & Data Processing
  • Step : Transfer the crystals briefly into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., 100 K)[7].

  • Causality : Flash-cooling minimizes radiation damage from the high-intensity X-ray beam. Glycerol disrupts the hydrogen bonding network of water, preventing the formation of crystalline ice during freezing, which would otherwise introduce intense background scattering rings and obscure the protein's diffraction spots.

  • Validation Checkpoint : Analyze the initial diffraction images. An Rmerge​ < 10% in the inner resolution shell and a CC1/2​ > 0.5 in the outer resolution shell validate the dataset's integrity, ensuring the data is of sufficient quality for molecular replacement and accurate electron density mapping[4].

References

  • ChemBK. "Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate - CAS 648411-36-3." ChemBK Chemical Database. URL:[Link]

  • Fancelli, D., et al. (2010). "Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity." Bioorganic & Medicinal Chemistry, 18(19), 7113-7120. URL: [Link]

  • Villanueva, P. J., et al. (2022). "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro." International Journal of Molecular Sciences, 23(12), 6797. URL:[Link]

  • Protein Data Bank Japan (PDBj). "AURORA-A T288E COMPLEXED WITH PHA-828300 (PDB ID: 5GCN)." PDBj Database. URL: [Link]

  • Protein Data Bank Japan (PDBj). "Crystal structure of PIM1 in complex with a Pyrrolo-Pyrazinone inhibitor (PDB ID: 2W17)." PDBj Database. URL:[Link]

  • Prime, M. E., et al. (2008). "A Pentacyclic Aurora Kinase Inhibitor (AKI-001) with High in Vivo Potency and Oral Bioavailability." Journal of Medicinal Chemistry. URL:[Link]

  • Pitsawong, W., et al. (2018). "Dynamics of human protein kinase Aurora A linked to drug selectivity." eLife, 7, e36656. URL: [Link]

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopy of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

Executive Summary Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (EATP) is a highly functionalized bicyclic scaffold widely utilized in the design of kinase inhibitors and targeted therapeutics. Due to the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (EATP) is a highly functionalized bicyclic scaffold widely utilized in the design of kinase inhibitors and targeted therapeutics. Due to the presence of multiple hydrogen-bonding donors/acceptors (primary amine, secondary ring amine, ester carbonyl) and a conjugated aromatic system, Fourier-Transform Infrared (FTIR) spectroscopy serves as an indispensable tool for structural verification and quality control. This guide provides a definitive, causality-driven breakdown of EATP's IR spectral markers, compares its performance against structural analogs, and establishes self-validating experimental protocols for robust data acquisition.

Theoretical Framework & Causality of IR Peak Assignments

Understanding the IR spectrum of EATP requires analyzing the vibrational modes of its distinct functional groups and how intramolecular forces alter their expected frequencies.

  • Primary Amine (-NH₂): The 3-amino group exhibits two distinct stretching bands (asymmetric and symmetric) typically located around 3440 cm⁻¹ and 3270–3300 cm⁻¹[1].

    • Causality: The high frequency is dictated by the low mass of the hydrogen atoms and the high force constant of the N-H bond. In the solid state, intermolecular hydrogen bonding with adjacent ester or pyrazole groups slightly broadens and lowers these frequencies compared to gas-phase or dilute solution spectra.

  • Ester Carbonyl (C=O): The ester carbonyl absorption is observed at approximately 1680–1700 cm⁻¹[2][3].

    • Causality: While an isolated, aliphatic ester typically absorbs at ~1735 cm⁻¹, the carbonyl in EATP is directly conjugated with the electron-rich thieno[3,2-c]pyrazole aromatic system. This conjugation delocalizes the π-electrons, reducing the double-bond character (bond order) of the carbonyl group, which consequently lowers its vibrational force constant and shifts the peak to a lower wavenumber.

  • Pyrazole Ring (C=N and C=C): The fused pyrazole ring exhibits a sharp C=N stretching mode at ~1590–1610 cm⁻¹[4].

    • Causality: The rigidity of the fused bicyclic thienopyrazole system restricts generic ring-breathing modes, funneling the vibrational energy into a highly diagnostic, localized C=N stretch.

Comparative Spectral Analysis: EATP vs. Alternatives

To demonstrate the resolving power of FTIR in synthetic workflows, we compare EATP against two common structural alternatives: its methyl ester analog and its uncyclized synthetic precursor.

Table 1: IR Spectral Comparison of EATP and Structural Alternatives
Functional Group / ModeEATP (Ethyl Ester)Methyl Analog (Methyl Ester)Uncyclized Precursor (Nitrile)
N-H Stretch (Amine) ~3440, 3270 cm⁻¹~3440, 3270 cm⁻¹~3450, 3300 cm⁻¹
C≡N Stretch (Nitrile) AbsentAbsent~2200–2220 cm⁻¹ (Sharp, Intense)
C=O Stretch (Ester) ~1680–1700 cm⁻¹~1685–1705 cm⁻¹N/A or Shifted
C=N Stretch (Pyrazole) ~1590–1610 cm⁻¹~1590–1610 cm⁻¹Absent
Aliphatic C-H / C-O ~2980 cm⁻¹, ~1375 cm⁻¹ (Ethyl umbrella)~2950 cm⁻¹, lacks 1375 cm⁻¹ modeVariable

Comparison 1: EATP vs. Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate While both compounds share the thienopyrazole core, differentiating the ethyl ester from the methyl ester relies on the aliphatic C-H stretching and bending regions. The ethyl group in EATP presents a distinct symmetric CH₃ deformation (umbrella mode) at ~1375 cm⁻¹ and more pronounced C-H stretches just below 3000 cm⁻¹. The methyl analog lacks the coupled C-C-O vibrations characteristic of the ethyl chain, making the fingerprint region (1000–1400 cm⁻¹) the primary zone of differentiation.

Comparison 2: EATP vs. Uncyclized Nitrile Precursor During the synthesis of thienopyrazoles, base-catalyzed ring closure of a nitrile-containing intermediate is a critical step. The uncyclized precursor exhibits a highly intense, sharp -C≡N stretch at ~2200–2220 cm⁻¹[2]. IR spectroscopy provides a self-validating system for reaction completion: the absolute disappearance of the 2200 cm⁻¹ peak and the concurrent emergence of the pyrazole C=N stretch at ~1590 cm⁻¹ confirms successful cyclization[2][4].

Experimental Protocols: Self-Validating Methodologies

To ensure high trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent artifacts.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid quality control, batch release, and non-destructive testing.

  • System Validation: Prior to sample analysis, scan a polystyrene standard film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to confirm interferometer calibration.

  • Background Collection: Clean the diamond or ZnSe crystal with isopropyl alcohol and allow it to dry completely. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹) from the final spectrum, preventing baseline distortion.

  • Sample Application: Place 1–2 mg of EATP directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid, ensuring a high signal-to-noise ratio.

  • Data Acquisition: Collect 32 scans. Apply an ATR correction algorithm if comparing against historical transmission spectra, as ATR inherently enhances peak intensities at lower wavenumbers.

Protocol B: Transmission Spectroscopy (KBr Pellet)

Best for: High-resolution structural elucidation and overcoming refractive index anomalies occasionally seen in ATR.

  • Reagent Preparation (Critical Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretching band at ~3400 cm⁻¹ and a bending band at ~1640 cm⁻¹, which will perfectly mask the critical -NH₂ stretches and the C=O/C=N bands of EATP.

  • Sample Milling: In an agate mortar, gently grind 1 mg of EATP with 100 mg of the dried KBr. Grind until the mixture is a fine, homogeneous powder. Causality: Particles must be smaller than the wavelength of IR light (typically < 2 µm) to minimize Christiansen effect scattering, which causes sloping baselines.

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 5 minutes.

  • Validation & Acquisition: Visually inspect the pellet; it must be optically transparent. Collect the spectrum (32 scans, 4 cm⁻¹ resolution). A flat baseline at 2500 cm⁻¹ validates proper grinding and pressing.

Visualizations

G Start Sample: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Rapid QC, Non-destructive) Decision->ATR Routine Batch Release KBr Transmission (KBr Pellet) (High Resolution, Publication) Decision->KBr Structural Elucidation ATR_Step Apply solid directly to Diamond/ZnSe Crystal ATR->ATR_Step KBr_Step Grind 1-2 mg sample with 100 mg anhydrous KBr KBr->KBr_Step Analyze Identify Key Markers: -NH2 (~3440 cm⁻¹), C=O (~1690 cm⁻¹) ATR_Step->Analyze KBr_Step->Analyze

Workflow for selecting the optimal IR spectroscopy modality for EATP characterization.

G Precursor Uncyclized Precursor (Nitrile Intermediate) Reaction Base-Catalyzed Cyclization Precursor->Reaction IR_Prec IR Marker: Sharp -C≡N stretch (~2200 cm⁻¹) Precursor->IR_Prec Spectra Product EATP (Thieno[3,2-c]pyrazole) Reaction->Product IR_Prod IR Marker: Loss of -C≡N, Appearance of C=N (~1590 cm⁻¹) Product->IR_Prod Spectra

IR marker transitions during the cyclization of nitrile precursors to EATP.

References

  • Source: nih.
  • Source: rsc.
  • Source: connectjournals.
  • Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

For researchers and drug development professionals, managing the lifecycle of specialized heterocyclic building blocks is as critical as the synthesis itself. Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 64...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the lifecycle of specialized heterocyclic building blocks is as critical as the synthesis itself. Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) is a complex organic molecule featuring a thieno-pyrazole core, an ester linkage, and a primary amine[1]. While highly valuable in medicinal chemistry, its structural motifs require stringent operational and disposal protocols to mitigate occupational exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, grounded in established chemical safety standards.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand the causality behind its hazards. Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate presents three primary risk vectors:

  • Amine Reactivity: The primary amine group is nucleophilic. If inadvertently mixed with strong oxidizers (e.g., peroxides, nitric acid) or hypochlorites (bleach) in a waste carboy, it can form highly unstable, explosive N-chloro or N-nitroso intermediates.

  • Environmental Persistence: The fused thieno-pyrazole ring is thermodynamically stable. If discharged into the sanitary sewer, it resists standard biological wastewater degradation, leading to aquatic bioaccumulation. Heterocyclic and are known to be highly toxic to aquatic life and mammals, with some acting as mutagens[2].

  • Particulate Aerosolization: As a dry powder, the compound poses an inhalation hazard. Uncharacterized research chemicals must be treated as potential respiratory sensitizers.

Quantitative Data & Classification Summary
Property / Hazard ParameterDescription / ValueOperational Implication
Chemical Name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylateMust be written fully on waste tags; no abbreviations [3].
CAS Number 648411-36-3Essential for SDS cross-referencing and inventory tracking[1].
Physical State Solid (Powder)High risk of aerosolization; handle strictly within localized exhaust (fume hood).
Chemical Class Heterocyclic Primary Amine / EsterStrictly segregate from strong oxidizers and acids in waste streams.
Primary Hazard Irritant / Aquatic ToxicityAbsolute prohibition from sink/sewer disposal[4].
Disposal Route High-Temperature IncinerationSegregate into combustible organic waste streams for thermal destruction[5].

Standard Operating Procedure (SOP): Routine Disposal

According to the National Academies', no experimental activity should begin unless a comprehensive disposal plan has been formulated[6][7]. The following protocol ensures compliance with the [8].

Protocol A: Liquid Waste Segregation

Use this protocol when the compound is dissolved in assay buffers or organic solvents.

  • Quenching & Stabilization: Ensure the reaction is fully quenched. Causality: Transferring active reactions to closed waste containers can cause pressure buildup and catastrophic rupture.

  • Solvent Determination:

    • If dissolved in standard solvents (DMSO, Methanol, Ethyl Acetate), route to the Non-Halogenated Organic Waste container.

    • If dissolved in chlorinated solvents (DCM, Chloroform), route to the Halogenated Organic Waste container. Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins[3].

  • Transfer & Self-Validation: Slowly pour the solution into the waste carboy using a funnel. Validation Checkpoint: Leave the carboy cap loosely threaded for 15 minutes. Visually inspect for gas evolution or exothermic heat. Only seal the container once thermal equilibrium is confirmed.

  • Labeling: Immediately update the hazardous waste tag. List "Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate" and the exact solvent composition.

Protocol B: Solid Waste Collection

Use this protocol for pure powder, contaminated weighing boats, and pipette tips.

  • Segregation: Place all contaminated consumables into a puncture-resistant, poly-lined Hazardous Solid Waste bin.

  • Defacing Containers: If disposing of the original chemical bottle, triple-rinse the bottle with a compatible solvent (e.g., ethanol), collect the rinsate as liquid waste, and completely deface the manufacturer's label before discarding the glass[4].

  • Storage Limits: Transfer the sealed solid waste bag to the Satellite Accumulation Area (SAA). Do not exceed the 90-day regulatory storage limit[7].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate waste to the appropriate EPA-approved incineration stream.

WasteWorkflow Start Waste Generation: Ethyl 3-amino-1H-thieno[3,2-c] pyrazole-5-carboxylate Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Assay Solutions) Start->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Decision Contains Halogenated Solvents? Liquid->Decision HaloYes Halogenated Organic Waste Decision->HaloYes Yes HaloNo Non-Halogenated Organic Waste Decision->HaloNo No Incineration EPA-Approved Thermal Incineration HaloYes->Incineration HaloNo->Incineration SolidBin->Incineration

Workflow for the segregation and disposal of heterocyclic amine waste.

Spill Response and Decontamination Protocol

In the event of an accidental release of the pure powder, immediate and calculated action is required to prevent inhalation exposure.

  • Evacuate and Assess: Step back and allow the laboratory ventilation system to clear any immediate airborne dust. Do not rush into the spill zone.

  • Don Advanced PPE: Upgrade standard PPE to include double nitrile gloves, unvented chemical safety goggles, and an N95/P100 particulate respirator.

  • Suppress Aerosolization (Critical Step): Do NOT sweep the dry powder. Causality: Sweeping generates respirable particulates. Instead, gently cover the spill with paper towels and dampen them with a low-volatility solvent (e.g., isopropanol) or water. The liquid increases cohesive forces between particles, neutralizing the aerosolization vector.

  • Collection: Use a non-sparking scoop to lift the damp towels and powder. Place all materials into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected benchtop or floor with a mild detergent solution. Self-Validation: Wipe the area with a final dry paper towel; if any colored residue remains, repeat the detergent wash. Dispose of all cleanup materials as solid hazardous waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazardous Waste Management and Land Treatment (RCRA Guidelines) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, self-validating system. When handling novel or highly reactive building blocks like Ethyl 3-amino-1H-thie...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, self-validating system. When handling novel or highly reactive building blocks like Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-36-3) , we must operate under the precautionary principle. This compound is a highly valuable heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. However, its thienopyrazole core and primary amine moiety necessitate strict operational discipline.

The following guide provides the definitive, causality-driven protocol for the safe handling, transfer, and disposal of this compound.

Physicochemical Risk Profile & Hazard Causality

Because comprehensive toxicological data is often limited for specialized research intermediates, we must deduce potential hazards based on molecular structure. The presence of a primary aromatic/heterocyclic amine introduces specific risks regarding dermal sensitization and mucosal irritation.

Table 1: Physicochemical Properties and Assumed Hazard Profile

Property / FeatureValue / ClassificationSafety Implication & Causality
Chemical Name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylateStandard nomenclature for inventory tracking.
CAS Number 648411-36-3Unique identifier for SDS cross-referencing.
Physical State Solid (Crystalline/Powder)High risk of micro-particulate aerosolization during weighing due to static charge buildup.
Key Moieties Primary amine, ThienopyrazoleAmines are known skin sensitizers. The heterocyclic core may intercalate or react with biological nucleophiles.
Assumed GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict barrier protection and engineering controls to prevent respiratory and dermal exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Safety protocols fail when operators do not understand why a specific piece of equipment is required. The following PPE matrix is designed to interrupt specific vectors of exposure, aligning with the .

  • Dermal Protection (Double-Gloving): Wear two layers of 4-mil nitrile gloves.

    • Causality: Heterocyclic amines can permeate standard latex. Nitrile provides superior chemical resistance. Double-gloving creates a self-validating fail-safe: if the outer glove is compromised by a micro-tear or accidental solvent exposure, the inner glove maintains the barrier while you safely remove the outer layer.

  • Ocular Protection (Splash Goggles): ANSI Z87.1 certified chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Because this compound is a dry powder, static charge during transfer can cause sudden aerosolization. Goggles create a full seal, preventing micro-dust from contacting the ocular mucosa.

  • Body Protection: Flame-resistant (FR) lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent the sleeves from dragging through contaminated surfaces or knocking over tared vials, a common root cause of laboratory spills.

  • Engineering Controls: Certified chemical fume hood.

    • Causality: A face velocity of 80-100 feet per minute (fpm) creates a negative pressure zone that captures aerosolized particulates before they can enter the operator's breathing zone.

Operational Workflow & Safety Logic

The following diagram maps the logical progression of handling this compound, ensuring that every step has a defined safety boundary.

Workflow Storage Compound Retrieval (Desiccated Storage) PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Storage->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh Reaction Chemical Synthesis (Closed System) Weigh->Reaction Spill Spill Response Protocol Weigh->Spill If spilled Waste Hazardous Waste Disposal Reaction->Waste Spill->Waste

Workflow logic for the safe handling, reaction, and disposal of thienopyrazole derivatives.

Step-by-Step Handling & Reaction Protocol

To ensure scientific integrity and safety, this protocol functions as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful, as recommended by the .

Step 1: Environmental Preparation & Validation

  • Action: Turn on the chemical fume hood and clear all unnecessary clutter to ensure unobstructed laminar airflow.

  • Validation Check: Verify the digital airflow monitor reads between 80-100 fpm. If the monitor is alarming or reads below 80 fpm, abort the procedure.

Step 2: Static Elimination

  • Action: Place a grounded anti-static mat inside the hood. Use an anti-static ionizer gun (e.g., Zerostat) on your weighing boat and metal spatula.

  • Validation Check: When you bring the spatula near the compound, the powder should remain inert. If the powder "jumps" or clings to the metal, static is still present. Re-apply the ionizer.

Step 3: Weighing and Transfer

  • Action: Weigh the required mass of Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate directly into the tared reaction flask. Do not weigh on open filter paper.

  • Causality: Weighing directly into the destination vessel eliminates a secondary transfer step, cutting the risk of a spill by 50%.

Step 4: Solvent Solubilization

  • Action: Add your reaction solvent (e.g., DMF, DMSO, or DCM) to the flask while still inside the fume hood. Seal the flask with a septum before removing it from the hood.

  • Validation Check: Visually confirm the compound is fully dissolved or suspended and the flask is hermetically sealed before transporting it to the reaction block.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, spills can occur. Your response must be immediate and methodical to prevent exposure .

Spill Response Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, instruct others to step back.

  • Suppress: Do not dry-sweep the powder, as this will aerosolize the amine. Gently cover the spill with damp absorbent paper towels (dampened with water or isopropanol, depending on compatibility).

  • Collect: Use a plastic scoop to transfer the dampened absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a 10% bleach solution or an appropriate organic solvent (like ethanol) to degrade and remove residual active compound. Wash three times.

Waste Disposal Plan:

  • Solid Waste: All contaminated gloves, spatulas, and empty reagent bottles must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids - Heterocyclic Amines."

  • Liquid Waste: Reaction filtrates containing this compound must be segregated. If halogenated solvents (e.g., DCM) were used, dispose of in the "Halogenated Organic Waste" carboy. If non-halogenated (e.g., DMSO), use the "Non-Halogenated Organic Waste" carboy. Never flush any quantity of this compound down the sink.

References

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. URL:[Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]

  • American Chemical Society (ACS) . ACS Center for Lab Safety - Guidelines and Standard Operating Procedures. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate
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